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Core Science & Biosynthesis

Foundational

Structural Elucidation and Crystallographic Profiling of Methyl 4-iodo-1H-imidazole-5-carboxylate: A Technical Guide

Executive Summary In modern drug discovery and materials science, the precise spatial arrangement of atoms dictates a molecule's physicochemical properties, including solubility, bioavailability, and target-binding affin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, the precise spatial arrangement of atoms dictates a molecule's physicochemical properties, including solubility, bioavailability, and target-binding affinity. Methyl 4-iodo-1H-imidazole-5-carboxylate (CAS: 1379328-34-3, MW: 252.01 g/mol )[1] is a highly versatile building block. It features a unique combination of a hydrogen-bond-donating imidazole core, a conformationally flexible methyl ester, and a highly polarizable iodine atom.

This whitepaper provides an in-depth technical framework for the crystallographic characterization of this compound. By analyzing the causality behind experimental choices and modeling the expected supramolecular synthons—specifically the interplay between hydrogen bonding and σ -hole-driven halogen bonding—this guide serves as a definitive resource for scientists isolating and characterizing iodoimidazole derivatives[2].

Molecular Anatomy and Supramolecular Causality

To successfully crystallize and resolve the structure of Methyl 4-iodo-1H-imidazole-5-carboxylate, one must first understand the electronic forces driving its solid-state packing. The molecule is not merely a static entity; it is a dynamic participant in a network of intermolecular interactions.

The Role of the Iodine σ -Hole

The iodine atom at the C4 position is a critical structure-directing agent. Due to the electron-withdrawing effect of the adjacent imidazole ring and the C5-carboxylate group, the electron cloud of the iodine atom is anisotropically distributed. This creates a region of positive electrostatic potential—a σ -hole —at the distal end of the C–I bond[3].

Causality in Packing: This σ -hole actively seeks Lewis bases (nucleophiles) in the crystal lattice. In iodoimidazoles, this typically results in a highly directional C–I···N halogen bond with the imine nitrogen (N3) of an adjacent molecule[4]. The strength and directionality (typically approaching 180°) of this bond often override weaker dispersive forces, driving the formation of 1D zigzag ribbons or trimeric clusters[2].

Competitive Hydrogen Bonding

Simultaneously, the molecule possesses a classic hydrogen-bond donor (N1–H) and multiple acceptors (the ester carbonyl C=O, the ester oxygen, and the N3 imine nitrogen). The crystallization process is a thermodynamic competition between the N–H···O/N hydrogen bonds and the C–I···N halogen bonds.

Supramolecular_Network I Iodine (C4-I) N3 Imine (N3) I->N3 Halogen Bond (C-I···N) NH Amine (N1-H) NH->N3 Hydrogen Bond (N-H···N) CO Carbonyl (C=O) NH->CO Hydrogen Bond (N-H···O)

Primary supramolecular interaction pathways in Methyl 4-iodo-1H-imidazole-5-carboxylate.

Experimental Workflow: Single-Crystal X-Ray Diffraction (SC-XRD)

The following protocol outlines a self-validating system for growing diffraction-quality crystals and resolving the structure. Every step includes a built-in validation checkpoint to ensure data integrity before proceeding.

Phase 1: Crystal Growth via Vapor Diffusion

Why Vapor Diffusion? Slow evaporation often leads to rapid supersaturation, causing kinetic trapping and twinned (defect-ridden) crystals. Vapor diffusion allows for thermodynamic control, giving the C–I···N and N–H···O networks time to arrange into the lowest-energy lattice.

  • Solvent Selection: Dissolve 10 mg of high-purity (>99% via HPLC) Methyl 4-iodo-1H-imidazole-5-carboxylate in 0.5 mL of a moderately polar, non-competing solvent (e.g., Dichloromethane). Causality: Avoid protic solvents like methanol, which can competitively hydrogen-bond with the N3 atom, disrupting the native lattice.

  • Anti-Solvent Chamber: Place the open sample vial inside a larger sealed chamber containing 3 mL of an anti-solvent (e.g., n-Hexane or Pentane).

  • Incubation: Store isothermally at 20°C in a vibration-free environment for 48–72 hours.

  • Validation Checkpoint: Inspect under a polarized light microscope. Crystals must exhibit uniform extinction when rotated. If the crystal remains bright at all angles, it is twinned or polycrystalline; abort and adjust the solvent ratio.

Phase 2: Data Collection and Refinement
  • Cryocooling (100 K): Mount a suitable single crystal on a MiTeGen loop using paratone oil and immediately transfer it to a 100 K nitrogen cold stream. Causality: Cooling reduces atomic thermal vibrations (Debye-Waller factors), sharpening diffraction spots and allowing for precise modeling of the heavy iodine atom's electron density.

  • Diffraction Collection: Utilize a diffractometer equipped with a Mo K α ( λ=0.71073 Å) or Cu K α microfocus source.

  • Validation Checkpoint ( Rint​ ): After collecting initial frames, process the unit cell. If the internal merging R-factor ( Rint​ ) exceeds 0.08, the crystal is diffracting poorly. Halt collection and mount a new crystal.

  • Structure Solution: Solve the phase problem using Intrinsic Phasing or Direct Methods. The heavy iodine atom will dominate the initial electron density map, making phase assignment straightforward.

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 (e.g., SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

XRD_Workflow A Compound Purification (>99% via HPLC) B Solvent Screening (Aprotic vs Protic) A->B Quality Control C Vapor Diffusion (Isothermal, 20°C) B->C Optimal System D SC-XRD Data Collection (100 K, Mo Kα) C->D Single Crystal E Structure Solution (Direct Methods/Heavy Atom) D->E Diffraction Data F Anisotropic Refinement (Full-matrix least-squares) E->F Phase Model

Workflow for the crystallographic determination of iodoimidazole derivatives.

Quantitative Data Presentation

Based on crystallographic principles and analogous structural data for substituted iodoimidazoles[2][4], the following tables summarize the expected quantitative parameters for a high-quality structural refinement of Methyl 4-iodo-1H-imidazole-5-carboxylate.

Table 1: Modeled Crystallographic Parameters
ParameterExpected Value / RangeScientific Justification
Chemical Formula C 5​ H 5​ IN 2​ O 2​ Verified molecular composition[1].
Formula Weight 252.01 g/mol Derived from atomic weights.
Temperature 100(2) KStandard cryogenic collection temperature.
Crystal System Monoclinic or TriclinicTypical for planar, asymmetric small molecules optimizing dense packing.
Space Group P21​/c or P1ˉ Centrosymmetric groups are statistically favored for achiral organic molecules.
Z (Molecules/Unit Cell) 4 (for P21​/c )Allows for the formation of extended hydrogen/halogen-bonded dimers or ribbons.
Final R1​ Index < 0.050Indicates a highly accurate model of the electron density.
Table 2: Expected Key Intermolecular Interactions

Interaction TypeDonor···AcceptorExpected Distance (Å)Expected Angle (°)Mechanistic NoteHalogen BondC4–I ··· N32.85 – 3.05170 – 180Distance is significantly shorter than the sum of van der Waals radii (3.53 Å), proving strong σ -hole interaction[3].Hydrogen BondN1–H ··· O=C2.70 – 2.90150 – 175Competes with N1–H···N3 interactions depending on the specific crystal polymorph. π π StackingImidazole ··· Imidazole3.30 – 3.60N/AParallel displacement stacking stabilizes the 3D lattice between 2D ribbons.

Conclusion

The structural elucidation of Methyl 4-iodo-1H-imidazole-5-carboxylate requires a rigorous understanding of the competing non-covalent forces at play. By recognizing the powerful structure-directing capability of the iodine σ -hole and strategically selecting crystallization conditions that do not competitively inhibit these interactions, researchers can successfully isolate diffraction-quality crystals. The resulting SC-XRD data not only confirms the atomic connectivity but provides critical insights into the solid-state behavior necessary for downstream pharmaceutical formulation and synthetic applications.

References

  • ChemBK. "Methyl 4-iodo-1H-imidazole-5-carboxylate." ChemBK Chemical Database. Available at:[Link]

  • Mukai, T., et al. "Crystal Structure of 1-Methyl-2,4,5-triiodoimidazole: Formation of a Triangular Trimer through Halogen Bonding." X-ray Structure Analysis Online, 29:13-14, March 2013. Available at:[Link]

  • ResearchGate. "C—I⋯N and C—I⋯π halogen bonding in the structures of 1-benzyliodoimidazole derivatives." Acta Crystallographica. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Anti-Electrostatic Halogen Bonding." Angewandte Chemie International Edition. Available at:[Link]

Sources

Exploratory

Mechanistic Elucidation and Synthetic Protocols for the Electrophilic Iodination of Methyl 1H-Imidazole-5-Carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper Executive Summary Aromatic iodination is a cornerstone of synthetic organ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary

Aromatic iodination is a cornerstone of synthetic organic chemistry, providing a highly reactive carbon-iodine bond that serves as a versatile handle for downstream cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) in drug development[1]. The synthesis of Methyl 4-iodo-1H-imidazole-5-carboxylate from its unhalogenated precursor requires a deep understanding of heterocyclic electronic effects. This whitepaper elucidates the causality behind the Electrophilic Aromatic Substitution ( SE​Ar ) mechanism on deactivated imidazole scaffolds and provides a self-validating, highly regioselective protocol utilizing N-Iodosuccinimide (NIS).

Mechanistic Framework: Electrophilic Aromatic Substitution ( SE​Ar )

Unlike chlorine and bromine, elemental iodine ( I2​ ) is the least electronegative and least reactive halogen, making direct iodination of aromatic compounds thermodynamically unfavorable without an activation method[1]. To achieve the iodination of methyl 1H-imidazole-5-carboxylate, a potent iodine electrophile ( I+ ) must be generated.

Regiochemical Fidelity and Electronic Effects

The imidazole ring is an electron-rich π -system, generally susceptible to electrophilic attack[1]. However, the presence of the methyl carboxylate ester at the C5 position exerts a strong electron-withdrawing effect ( −M,−I ), deactivating the ring.

Despite this deactivation, iodination proceeds with strict regioselectivity at the C4 position . The causality of this selectivity is rooted in the stability of the intermediate σ -complex (arenium ion):

  • C4 Attack (Favored): Attack at C4 generates a positive charge that is resonance-stabilized by the adjacent nitrogen lone pairs. Crucially, this pathway avoids placing the transient positive charge directly adjacent to the electron-withdrawing ester carbonyl at C5.

  • C2 Attack (Disfavored): Attack at the C2 position involves a canonical form with a highly unfavored localized charge on the nitrogen at the 3-position, breaking the amidine-like resonance of the ring[2].

  • C5 Attack (Blocked): The C5 position is sterically and chemically blocked by the existing methyl carboxylate group.

The Reaction Pathway

The overall transformation follows a three-step SE​Ar cascade:

  • Electrophile Generation: NIS is polarized in a polar aprotic solvent (e.g., DMF), generating a highly reactive Iδ+ species[3].

  • π -System Attack (Rate-Determining Step): The electron-rich C4 carbon attacks the electrophile, disrupting aromaticity to form the resonance-stabilized σ -complex[1].

  • Deprotonation & Aromatization: The succinimide anion (or solvent) acts as a weak base, abstracting the proton at C4 to restore the aromatic system, yielding the final 4-iodo product[1].

Mechanism Substrate Methyl 1H-imidazole-5-carboxylate (Electron-rich π-system) Sigma σ-Complex (Arenium Ion) (Resonance Stabilized at C4) Substrate->Sigma π-Attack NIS N-Iodosuccinimide (NIS) (Halogen Source) Electrophile Polarized Iδ+ / Active I+ (Electrophile Generation) NIS->Electrophile Polarization Electrophile->Sigma Deprotonation Deprotonation (Aromatization via Base) Sigma->Deprotonation Rate-Determining Step Product Methyl 4-iodo-1H-imidazole-5-carboxylate (Target Product) Deprotonation->Product Fast

Fig 1: SEAr mechanism for the regioselective electrophilic iodination at the C4 position.

Reagent Selection & Thermodynamics

Selecting the correct iodinating agent is critical for preventing over-iodination (e.g., forming the 2,4-diiodo byproduct)[3]. The table below summarizes the quantitative and qualitative data driving the selection of NIS over traditional elemental iodine.

Table 1: Comparative Analysis of Electrophilic Iodinating Agents for Imidazoles

Reagent SystemActive ElectrophileActivation RequirementRelative ReactivityByproductsSuitability for C4 Monoiodination
I2​ (Elemental) I2​ / I3−​ High (Requires strong oxidants)Low HI Poor (Low conversion)
I2​ / KI / H2​O2​ I+ Moderate (Acidic conditions)Moderate H2​O Moderate (Risk of ester hydrolysis)
NIS (N-Iodosuccinimide) I+ / Iδ+ Low (Spontaneous in DMF)HighSuccinimideExcellent (Highly controllable)
DIH I+ Low (Lewis base catalysis)Very HighDimethylhydantoinGood (Risk of diiodination)[4]

Self-Validating Experimental Protocol

The following methodology details the synthesis of Methyl 4-iodo-1H-imidazole-5-carboxylate using NIS. This protocol is engineered as a self-validating system , embedding In-Process Controls (IPCs) and chemical causality into every step to ensure reproducibility and high yield.

Materials Required
  • Substrate: Methyl 1H-imidazole-5-carboxylate (1.0 equivalent)

  • Reagent: N-Iodosuccinimide (NIS) (1.05 equivalents)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Quenching Agent: 10% w/v Aqueous Sodium Thiosulfate ( Na2​S2​O3​ )

Step-by-Step Methodology

Step 1: Substrate Dissolution & Activation

  • Action: Charge a dry, argon-flushed reactor with Methyl 1H-imidazole-5-carboxylate (1.0 eq) and anhydrous DMF to achieve a 0.5 M solution.

  • Causality: DMF acts as a polar aprotic solvent that not only fully dissolves the substrate but also stabilizes the highly polar transition state of the SE​Ar mechanism, enhancing the polarization of the N-I bond in NIS.

Step 2: Controlled Electrophile Addition

  • Action: Cool the reactor to 0–5 °C using an ice-water bath. Add NIS (1.05 eq) portion-wise over 30 minutes.

  • Causality: The reaction is mildly exothermic. Strict temperature control (0–5 °C) during addition suppresses the kinetic formation of the 2,4-diiodo-1H-imidazole byproduct[3], ensuring absolute chemoselectivity for monoiodination at the C4 position.

Step 3: Reaction Incubation & Self-Validation

  • Action: Remove the cooling bath, allowing the mixture to warm to ambient temperature (20–25 °C). Stir for 2–4 hours.

  • Self-Validation (IPC): Withdraw a 50 µL aliquot, quench with Na2​S2​O3​ , and analyze via LC-MS or TLC (Eluent: 1:1 EtOAc:Hexane). The reaction is validated to proceed to Step 4 only when the starting material peak area is <2%. If >2%, continue stirring for 1 hour and re-test.

Step 4: Orthogonal Quenching

  • Action: Once validated, cool the mixture back to 5 °C and slowly add a 10% w/v aqueous solution of Na2​S2​O3​ (equal volume to DMF).

  • Causality: Thiosulfate acts as a specific, orthogonal reducing agent that rapidly converts any unreacted electrophilic iodine ( I+ or I2​ ) into inert, water-soluble iodide ( I− ). This prevents runaway oxidative side-reactions or over-iodination during product isolation.

Step 5: Isolation & Purification

  • Action: Add cold deionized water dropwise until the product fully precipitates. Filter the resulting suspension under vacuum, washing the filter cake thoroughly with cold water.

  • Causality: The target product, Methyl 4-iodo-1H-imidazole-5-carboxylate, is highly insoluble in cold water, whereas both DMF and the succinimide byproduct are highly water-soluble. This differential solubility allows for a high-purity isolation without the need for complex column chromatography.

Workflow Step1 1. Substrate Dissolution (DMF, 0-5 °C) Step2 2. Electrophile Addition (NIS portion-wise) Step1->Step2 Step3 3. Reaction Incubation (Stir at RT, 2-4 h) Step2->Step3 IPC In-Process Control (HPLC/LC-MS >95% conversion) Step3->IPC IPC->Step3 <95% Step4 4. Quenching (Aqueous Na2S2O3) IPC->Step4 ≥95% Step5 5. Isolation & Purification (Precipitation/Filtration) Step4->Step5

Fig 2: Self-validating experimental workflow for the synthesis of the 4-iodo imidazole derivative.

References

  • Title: Pd/Ligand-Free Synthesis of 2-Alkynylated Pyrano[4,3-d]imidazol-4-ones via One-Pot Cu-Mediated Tandem Sonogashira Coupling/Regioselective 6-endo-dig Oxacyclization Reaction Source: MDPI URL: [Link]

  • Title: Iodoarenes synthesis by iodination or substitution Source: Organic Chemistry Portal URL: [Link]

  • Title: Characteristic Reactions of Imidazole Source: University of Babylon (uobabylon.edu.iq) URL: [Link]

Sources

Foundational

Thermodynamic Profiling of Methyl 4-iodo-1H-imidazole-5-carboxylate: A Technical Guide for Drug Development

Executive Summary Methyl 4-iodo-1H-imidazole-5-carboxylate (CAS: 1379328-34-3) is a highly functionalized, halogenated heterocyclic building block critical to modern medicinal chemistry. The juxtaposition of a heavy, pol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-iodo-1H-imidazole-5-carboxylate (CAS: 1379328-34-3) is a highly functionalized, halogenated heterocyclic building block critical to modern medicinal chemistry. The juxtaposition of a heavy, polarizable iodine atom at the C4 position and an electron-withdrawing methyl ester at the C5 position creates a complex thermodynamic landscape. This whitepaper provides an in-depth technical framework for understanding and experimentally characterizing the thermodynamic properties of this intermediate, focusing on its solid-state phase transitions, solubility thermodynamics, and implications for drug-target binding.

Structural and Electronic Foundations of Thermodynamic Stability

The thermodynamic behavior of Methyl 4-iodo-1H-imidazole-5-carboxylate (Molecular Formula: C5H5IN2O2, MW: 252.01 g/mol ) is governed by competing electronic effects 1[1].

Halogens on the imidazole backbone act as classic electron-donating groups via mesomeric effects, but simultaneously exert strong electron-withdrawing inductive effects2[2]. This dual nature significantly impacts the thermodynamic stability of the molecule's tautomeric states. Furthermore, the iodine atom introduces a pronounced capacity for halogen bonding (XB). Structural studies on dihalogenated imidazoles demonstrate that iodine forms strong intermolecular interactions—exhibiting I···N distances of approximately 2.936 Å—which frequently outcompete traditional hydrogen bonding in defining the solid-state thermodynamic lattice energy3[3].

When evaluating surface interactions or binding pocket affinities, the thermodynamic stability generally increases with the size of the halogen (I > Br > Cl) due to the heightened polarizability of the iodine atom, leading to highly exothermic adsorption energies (e.g., ~ -3.98 eV on metallic surfaces)4[4].

Quantitative Thermodynamic Data Summary

The following table synthesizes the core physicochemical and thermodynamic properties of Methyl 4-iodo-1H-imidazole-5-carboxylate. Where empirical calorimetric data is constrained by proprietary drug development silos, values are derived from validated predictive models (e.g., COSMO-RS) and structural analogs5[5].

PropertyValue / Expected RangeThermodynamic & Structural Significance
Molecular Weight 252.01 g/mol [1]Baseline for mass-to-molar thermodynamic conversions.
Melting Point ( Tm​ ) 185 – 195 °CHigh Tm​ driven by robust intermolecular halogen bonding (I···N) in the crystal lattice.
Enthalpy of Fusion ( ΔHfus​ ) 25 – 32 kJ/molReflects the high energy required to disrupt the highly ordered, halogen-bonded solid state.
LogP (Octanol/Water) 1.6 – 2.0Increased lipophilicity due to the polarizable iodine atom, offsetting the polar imidazole core[5].
Adsorption Energy ~ -3.98 eVHigh thermodynamic stability for surface/pocket interactions, typical of 4-iodo-imidazoles[4].

Experimental Methodologies for Thermodynamic Characterization

To utilize this compound effectively in downstream synthesis or formulation, its thermodynamic profile must be rigorously mapped. Below are the field-proven, self-validating protocols for thermal and solubility characterization.

Protocol 1: Determination of Enthalpy of Fusion ( ΔHfus​ ) via DSC

Causality: Accurate determination of ΔHfus​ is mandatory for modeling the ideal solubility of the intermediate in various process solvents using the van 't Hoff equation. Self-Validating System: The protocol incorporates an automated Indium standard check ( Tm​=156.6∘C , ΔHfus​=28.45 J/g ). If the standard deviates by > ±0.1∘C or ±1% J/g , the system automatically aborts and triggers a recalibration sequence, ensuring absolute data integrity.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of Methyl 4-iodo-1H-imidazole-5-carboxylate into a standard aluminum DSC pan. Crimp the pan with a pinhole lid to allow for the release of any volatile impurities without altering the internal pressure.

  • Purge Environment: Place the sample and an empty reference pan into the Differential Scanning Calorimeter. Establish a high-purity dry nitrogen purge at a constant flow rate of 50 mL/min to prevent oxidative degradation during heating.

  • Thermal Cycling:

    • Equilibrate the system at 25 °C for 5 minutes.

    • Heat the sample from 25 °C to 220 °C at a strictly controlled ramp rate of 10 °C/min.

  • Data Extraction: Integrate the endothermic melting peak using the instrument's thermodynamic software. Record the extrapolated onset temperature ( Tm​ ) and the area under the curve to calculate the Enthalpy of Fusion ( ΔHfus​ ) in J/g, subsequently converting to kJ/mol using the MW of 252.01 g/mol .

Protocol 2: Temperature-Dependent Solubility and van 't Hoff Analysis

Causality: Understanding the enthalpy ( ΔHsol​ ) and entropy ( ΔSsol​ ) of solvation allows chemists to optimize crystallization yields and prevent premature precipitation during cross-coupling reactions. Self-Validating System: This shake-flask method utilizes a thermodynamic hysteresis loop. Solubility is measured at both ascending (heating 20°C 40°C) and descending (cooling 40°C 20°C) gradients. Any statistical deviation between the two curves indicates incomplete thermodynamic equilibration or a polymorph transition, instantly invalidating the run.

Step-by-Step Methodology:

  • Saturation: Add an excess amount of the compound to 10 mL of the target solvent (e.g., Ethanol or DMSO) in a sealed, jacketed glass vessel.

  • Equilibration: Agitate the suspension magnetically at 400 RPM. Maintain the temperature at exactly 20.0 °C using a circulating water bath for 24 hours.

  • Sampling: Withdraw a 0.5 mL aliquot using a syringe equipped with a 0.22 µm PTFE filter (pre-warmed to the vessel temperature to prevent precipitation).

  • Quantification: Dilute the aliquot and quantify the concentration via HPLC-UV at 254 nm against a known calibration curve.

  • Temperature Gradient: Repeat steps 2-4 at 25 °C, 30 °C, 35 °C, and 40 °C, followed by the descending validation loop.

  • Thermodynamic Calculation: Plot ln(MoleFraction) versus 1/T (in Kelvin). The slope of this linear van 't Hoff plot equals −ΔHsol​/R , and the y-intercept equals ΔSsol​/R .

Visualizing the Thermodynamic Workflows

Workflow Start Methyl 4-iodo-1H-imidazole- 5-carboxylate Prep Sample Preparation & Vacuum Drying Start->Prep DSC Differential Scanning Calorimetry (DSC) Prep->DSC 2-5 mg TGA Thermogravimetric Analysis (TGA) Prep->TGA 5-10 mg Solubility Temperature-Dependent Solubility (Shake-Flask) Prep->Solubility Excess Solid Data1 Enthalpy of Fusion (ΔH_fus) Melting Point (T_m) DSC->Data1 Data2 Degradation Temp (T_d) TGA->Data2 Data3 van 't Hoff Plot (ΔH_sol, ΔS_sol) Solubility->Data3 Model Thermodynamic Solubility Modeling Data1->Model Data3->Model

Figure 1: Experimental workflow for thermodynamic and thermal characterization of the compound.

ThermoCycle A Aqueous Solvated State (High Dielectric) B Desolvation Transition (Endothermic: +ΔH_desolv) A->B Entropy Gain (+ΔS) C Target Binding Pocket (Low Dielectric) B->C Entry into Pocket D Halogen Bonding (I···O/N) (Exothermic: -ΔH_XB) C->D Iodo-substitution E Hydrogen Bonding (NH···X) (Exothermic: -ΔH_HB) C->E Imidazole core F Net Free Energy of Binding (ΔG_bind = ΔH - TΔS) D->F E->F

Figure 2: Thermodynamic cycle of binding highlighting halogen and hydrogen bond contributions.

References
  • [1] Title: Methyl 4-iodo-1H-imidazole-5-carboxylate_化工百科 - ChemBK. Source: chembk.com. URL:

  • [5] Title: Paradoxical Increase of Permeability and Lipophilicity with the Increasing Topological Polar Surface Area within a Series of PRMT5 Inhibitors. Source: acs.org. URL:

  • [4] Title: Mechanistic Studies of the Influence of Halogen Substituents on the Corrosion Inhibitive Efficiency of Selected Imidazole Molecules. Source: researchgate.net. URL:

  • [2] Title: Metal complexes of backbone-halogenated imidazol-2-ylidenes. Source: nih.gov. URL:

  • [3] Title: Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Source: mdpi.com. URL:

Sources

Exploratory

Electronic Properties of the Imidazole Ring in Methyl 4-iodo-1H-imidazole-5-carboxylate: A Mechanistic Guide

Methyl 4-iodo-1H-imidazole-5-carboxylate is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry, supramolecular chemistry, and rational drug design. While the unsubstituted imidaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 4-iodo-1H-imidazole-5-carboxylate is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry, supramolecular chemistry, and rational drug design. While the unsubstituted imidazole ring is a versatile, electron-rich system, the introduction of a 4-iodo and a 5-methyl ester group fundamentally rewrites its electronic landscape. This whitepaper provides an in-depth mechanistic analysis of the electronic properties, reactivity profiles, and self-validating experimental workflows associated with this specific imidazole derivative.

Structural & Electronic Anatomy

The Amphoteric Baseline

Unsubstituted imidazole is a planar, 6π-electron aromatic heterocycle characterized by its 1[1]. It acts as a weak acid (pKa ~14.5 for the N1-H) and a moderate base (pKa ~7.0 for the conjugate acid)[2]. The basicity arises from the amidine-like resonance that allows both nitrogen atoms to participate equally in charge accommodation[3].

The "Pull-Pull" Electronic Dynamics

In Methyl 4-iodo-1H-imidazole-5-carboxylate, the ring is subjected to a dual electron-withdrawing environment:

  • The 5-Methyl Ester Group: Exerts strong resonance (-M) and inductive (-I) effects, pulling electron density away from the π-system and localizing it towards the exocyclic carbonyl oxygen.

  • The 4-Iodo Group: While halogens theoretically possess a resonance-donating (+M) effect, the size mismatch between iodine's 5p orbital and the ring carbon's 2p orbital renders this effect negligible. Consequently, the inductive electron-withdrawing (-I) effect dominates.

This combined "pull-pull" dynamic severely depletes the π-electron density of the imidazole core, fundamentally altering its pKa and reactivity by destabilizing positive charge buildup and stabilizing negative charge[4].

Tautomeric Locking

Unsubstituted imidazole derivatives exist in a rapid tautomeric equilibrium between the 1H and 3H forms[5]. However, the presence of the 5-carboxylate group introduces a strong hydrogen bond acceptor (the carbonyl oxygen) adjacent to the N1-H. This intramolecular hydrogen bonding, coupled with the electron-withdrawing nature of the substituents which dictate tautomeric preference, strongly biases the equilibrium, effectively "locking" the molecule in the 1H-tautomer[3].

ElectronicDynamics Iodo 4-Iodo Substituent (-I Effect) Ring Imidazole Core (π-Depleted) Iodo->Ring Inductive Pull Ester 5-Methyl Ester (-I, -M Effects) Ester->Ring Resonance/Inductive Pull Tautomer Tautomeric Locking (H-Bonding) Ester->Tautomer Carbonyl Acceptor pKa Lowered pKa (Acidic NH) Ring->pKa Decreased e- Density Ring->Tautomer N1-H Donor

Logical relationship of substituent electronic effects on the imidazole core.

Quantitative Electronic Properties

The introduction of electron-withdrawing groups (EWGs) drastically shifts the measurable physicochemical properties of the imidazole scaffold. The table below summarizes these shifts compared to baseline and proxy molecules.

Table 1: Comparative Electronic Properties of Imidazole Scaffolds

PropertyUnsubstituted Imidazole4-Nitroimidazole (EWG Proxy)Methyl 4-iodo-1H-imidazole-5-carboxylate
pKa (N1-H, Acidic) 14.59.30~9.5 - 10.5 (Predicted)
pKa (Conjugate Acid) 7.0< 4.0< 3.0 (Predicted)
Predominant Tautomer Rapid 1H ⇌ 3H exchange1H-tautomer favored1H-tautomer (Locked via H-bond)
π-Electron Density High (Electron-rich)Low (Depleted)Very Low (Highly Depleted)

Data extrapolated from established EWG-substituted imidazole behaviors 23.

Reactivity Profile & Mechanistic Causality

Deactivation of Electrophilic Aromatic Substitution (EAS)

Standard imidazoles undergo EAS (e.g., halogenation, nitration) relatively easily due to their electron-rich nature[3]. However, the dual EWGs in Methyl 4-iodo-1H-imidazole-5-carboxylate remove the electron density required to stabilize the cationic Wheland intermediate. Consequently, the ring is highly inert to further electrophilic attack.

Activation of Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-deficient core is primed for SNAr. While the C2 position is typically favored for nucleophilic attack in activated imidazoles[6], the C4 position in this molecule is highly activated because the adjacent C5 methyl ester can stabilize the incoming negative charge via resonance (forming a stable Meisenheimer-like intermediate). The iodo group serves as an excellent, polarizable leaving group, allowing for selective functionalization at C4.

Halogen Bonding Potential

The strong electron-withdrawing environment polarizes the C-I bond, enhancing the region of positive electrostatic potential (the σ-hole) on the distal end of the iodine atom. This makes the 4-iodo group a potent halogen bond donor, a property increasingly leveraged in rational drug design to engineer highly specific non-covalent interactions with target proteins.

Experimental Workflows & Self-Validating Protocols

To empirically validate the electronic properties discussed above, the following self-validating protocols are established.

Protocol 1: Potentiometric Determination of pKa

Causality: The lipophilic nature of the iodo-ester substituent necessitates a co-solvent system for accurate pKa determination, as standard aqueous titration will fail due to precipitation[7]. Step-by-Step Methodology:

  • Solution Preparation: Dissolve Methyl 4-iodo-1H-imidazole-5-carboxylate in a 50:50 (v/v) Methanol/Water mixture to a final concentration of 1 mM.

  • Degassing: Purge the solution with Argon for 15 minutes to exclude dissolved CO₂, which can artificially lower the pH[7].

  • Titration: Using an automated potentiometric titrator, titrate the solution with standardized 0.1 M NaOH (to determine the N1-H pKa) and 0.1 M HCl (to assess conjugate acid basicity) at 25°C.

  • Validation & Extrapolation: Perform the titration across varying methanol concentrations (e.g., 30%, 40%, 50%) and use the Yasuda-Shedlovsky extrapolation method to calculate the precise aqueous pKa. Validate the system using N-methylimidazole as a known standard (pKa ~7.18)[7].

Protocol 2: Kinetic Validation of SNAr Reactivity

Causality: To empirically prove the activation of the C4 position by the adjacent C5 ester, a kinetic tracking of nucleophilic displacement is required. Step-by-Step Methodology:

  • Reaction Setup: In a dry Schlenk flask, dissolve 1.0 eq of Methyl 4-iodo-1H-imidazole-5-carboxylate in anhydrous DMF.

  • Nucleophile Introduction: Add 2.0 eq of a secondary amine (e.g., morpholine) and 2.5 eq of N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base.

  • Thermal Activation & Sampling: Heat the reaction to 80°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching & Analysis: Quench each aliquot in 500 µL of cold acetonitrile. Analyze via LC-MS to track the disappearance of the parent mass (m/z 253 [M+H]⁺) and the appearance of the substituted product.

  • Structural Confirmation: Isolate the final product via preparative HPLC and confirm C4 regioselectivity using 1D ¹³C NMR and 2D HMBC NMR.

SNArWorkflow Step1 1. Substrate Preparation Methyl 4-iodo-1H-imidazole-5-carboxylate Step2 2. Nucleophile Introduction (e.g., Morpholine, DIPEA, DMF) Step1->Step2 Reagent Addition Step3 3. Kinetic Monitoring (LC-MS Aliquot Tracking) Step2->Step3 Thermal Activation Step4 4. Regioselectivity Validation (NMR confirmation of C4 substitution) Step3->Step4 Product Isolation

Step-by-step experimental workflow for validating SNAr reactivity at the C4 position.

Sources

Foundational

Toxicity profile and MSDS for Methyl 4-iodo-1H-imidazole-5-carboxylate

An In-depth Technical Guide to the Toxicity Profile and Safe Handling of Methyl 4-iodo-1H-imidazole-5-carboxylate Foreword for the Research Professional This guide, therefore, adopts a predictive and precautionary approa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Toxicity Profile and Safe Handling of Methyl 4-iodo-1H-imidazole-5-carboxylate

Foreword for the Research Professional

This guide, therefore, adopts a predictive and precautionary approach. By synthesizing data from structurally analogous compounds—including iodinated imidazoles, methyl imidazole carboxylates, and broader classes of iodinated organic molecules—we have constructed a robust, safety-oriented framework for researchers. The following sections provide a detailed predicted toxicity profile, a comprehensive Material Safety Data Sheet (MSDS), and field-proven protocols for safe handling, grounded in the principles of chemical reactivity and established laboratory safety standards.

Predicted Physicochemical and Toxicological Characteristics

Understanding the fundamental properties of a chemical is the first step in a rigorous safety assessment. The data presented below is a synthesis of information from related imidazole structures.[4][5][6]

PropertyPredicted Value / CharacteristicRationale / Source
Molecular Formula C₅H₅IN₂O₂Based on chemical structure.
Molecular Weight 264.01 g/mol Calculated from the molecular formula.
Appearance White to light yellow crystalline powder or solid.Typical appearance for similar organic solids.[6]
Melting Point >150 °CThe parent compound, Methyl 4-imidazolecarboxylate, has a melting point of 154-156 °C. Iodination may alter this.[6]
Solubility Soluble in methanol and other polar organic solvents like DMSO. Limited solubility in water is expected.Based on the properties of similar imidazole esters.
Predicted Acute Toxicity Harmful if swallowed.Extrapolated from safety data for 4-Iodo-1H-imidazole (H302: Harmful if swallowed).[7]
Predicted Skin Irritation Causes skin irritation.A consistent finding across numerous imidazole derivatives.[5][7][8]
Predicted Eye Irritation Causes serious eye irritation/damage.A consistent and serious hazard noted for analogous compounds.[5][7][8]
Predicted Respiratory Irritation May cause respiratory irritation.Inhalation of dust should be avoided.[5][7]

In-Depth Analysis of Toxicological Profile

The primary hazards associated with Methyl 4-iodo-1H-imidazole-5-carboxylate can be inferred from its core structural components: the imidazole ring and the iodine substituent.

Toxicity of the Imidazole Core

The imidazole nucleus itself is not inert. Derivatives like 4-methylimidazole have been shown to cause neurological effects and convulsant activity in animal studies at high doses.[9] More relevant to laboratory handling, many simple imidazoles are known to be irritating to the skin, eyes, and mucous membranes. This is a foundational assumption for all derivatives, including the topic of this guide.

Hazards of Organic Iodine and Hypersensitivity

Iodinated organic compounds introduce a distinct set of potential hazards. While this molecule is not an iodinated contrast agent used in medicine, the broader class of iodinated compounds is known to be associated with hypersensitivity reactions (HSRs).[10][11][12] These reactions can be immediate or delayed.[11][12] While the risk for a research chemical is not quantified, it is a prudent consideration, especially for individuals with a known sensitivity to iodine or iodinated products. Cross-reactivity between different iodinated compounds is a known, albeit unpredictable, phenomenon.[13][14]

Integrated Hazard Assessment

Based on the available data for closely related analogues, the following toxicological profile is predicted:

  • Acute Effects : The primary routes of acute exposure in a laboratory setting are inhalation of dust, skin contact, eye contact, and accidental ingestion. The compound is expected to be harmful if swallowed.[7] Direct contact will likely cause significant skin and serious eye irritation.[5][8] Inhalation of dust is likely to irritate the respiratory tract.[15]

  • Chronic Effects : No data is available on the long-term effects of exposure. As with any new chemical entity, exposure should be minimized.

  • Carcinogenicity & Mutagenicity : There is no data to suggest this compound is carcinogenic or mutagenic. Related compound 4-methylimidazole was found to be non-mutagenic in standard assays.[9]

Material Safety Data Sheet (MSDS)

This MSDS is provided as a guide for trained research personnel and is based on an extrapolation of data from structurally similar compounds.

SECTION 1: IDENTIFICATION

  • Product Name: Methyl 4-iodo-1H-imidazole-5-carboxylate

  • Synonyms: 4-Iodo-1H-imidazole-5-carboxylic acid methyl ester

  • Recommended Use: For research and development use only.[7]

SECTION 2: HAZARD(S) IDENTIFICATION

  • GHS Classification:

    • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[7]

    • Skin Irritation (Category 2), H315: Causes skin irritation.[5][8]

    • Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[5][8]

    • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[5]

  • GHS Label Elements:

    • Pictogram: alt text

    • Signal Word: Warning [8]

    • Hazard Statements:

      • H302: Harmful if swallowed.

      • H315: Causes skin irritation.

      • H319: Causes serious eye irritation.

      • H335: May cause respiratory irritation.

    • Precautionary Statements:

      • P261: Avoid breathing dust.[7]

      • P264: Wash skin thoroughly after handling.[8]

      • P270: Do not eat, drink or smoke when using this product.[7]

      • P280: Wear protective gloves/protective clothing/eye protection/face protection.[16]

      • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

      • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

      • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

      • P337+P313: If eye irritation persists: Get medical advice/attention.[17]

SECTION 3: COMPOSITION/INFORMATION ON INGREDIENTS

  • Substance: Methyl 4-iodo-1H-imidazole-5-carboxylate

  • Formula: C₅H₅IN₂O₂

SECTION 4: FIRST-AID MEASURES

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. If respiratory irritation occurs, get medical advice/attention.[15][18]

  • Skin Contact: Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[8][19]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[20][21]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[7]

SECTION 5: FIRE-FIGHTING MEASURES

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Combustion may produce irritating and toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen iodide (HI).

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus and full protective gear.

SECTION 6: ACCIDENTAL RELEASE MEASURES

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas.[18]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[18]

SECTION 7: HANDLING AND STORAGE

  • Precautions for Safe Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Avoid dust formation. Use only in a well-ventilated area, preferably in a chemical fume hood.[20]

  • Conditions for Safe Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[19] Store away from strong oxidizing agents. Consider storage under an inert atmosphere.

SECTION 8: EXPOSURE CONTROLS/PERSONAL PROTECTION

  • Engineering Controls: Ensure that eyewash stations and safety showers are close to the workstation location. Use adequate general or local exhaust ventilation to keep airborne concentrations low.[15][18]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved N95 respirator or better.

SECTION 9: PHYSICAL AND CHEMICAL PROPERTIES

  • Refer to the table in Section 1.0 of this guide.

SECTION 10: STABILITY AND REACTIVITY

  • Reactivity: No data available.

  • Chemical Stability: Stable under recommended storage conditions. May be sensitive to light or air.

  • Possibility of Hazardous Reactions: No data available.

  • Conditions to Avoid: Dust formation, exposure to light, air, and incompatible materials.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Carbon oxides, nitrogen oxides, hydrogen iodide.

SECTION 11: TOXICOLOGICAL INFORMATION

  • Refer to the analysis in Section 2.0 of this guide.

SECTION 12: ECOLOGICAL INFORMATION

  • No data available. Avoid release into the environment.

SECTION 13: DISPOSAL CONSIDERATIONS

  • Dispose of contents/container in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service.

SECTION 14: TRANSPORT INFORMATION

  • Not regulated as a hazardous material for transport.

SECTION 15: REGULATORY INFORMATION

  • No specific regulatory information is available for this substance.

SECTION 16: OTHER INFORMATION

  • Disclaimer: The information provided in this document is based on the current state of our knowledge and is believed to be correct. However, it is intended as a guide and should be used with caution. The user is responsible for determining the suitability of this information for their particular application.

Experimental Workflow: Synthesis of an Iodinated Imidazole Ester

The following protocol outlines a general procedure for the iodination of an imidazole ring, a key step in synthesizing compounds like Methyl 4-iodo-1H-imidazole-5-carboxylate. This procedure is adapted from established methods for similar transformations.[22][23]

Causality Behind Experimental Choices
  • Reagents:

    • Methyl 1H-imidazole-5-carboxylate (Starting Material): The scaffold to be iodinated.

    • Iodine (I₂): The electrophile that will be added to the electron-rich imidazole ring.

    • Sodium Hydroxide (NaOH): A base used to deprotonate the imidazole N-H, which increases the electron density of the ring system, making it more susceptible to electrophilic attack by iodine. It also neutralizes the HI byproduct formed during the reaction.

    • Solvent (e.g., 1,4-Dioxane or THF/Water): A solvent is needed to dissolve the reactants. A mixture including water can be beneficial for dissolving the base.[22]

  • Workflow:

    • Deprotonation: The reaction is initiated by the base to activate the imidazole ring.

    • Iodination: Iodine is then added. The reaction is typically rapid.

    • Workup: The reaction is quenched, and the product is extracted from the aqueous phase into an organic solvent. This step is crucial for separating the desired product from inorganic salts.

    • Purification: Recrystallization or column chromatography is used to obtain the pure product.

Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 1H-imidazole-5-carboxylate (1.0 eq) in the chosen solvent (e.g., 1,4-Dioxane).

  • Base Addition: Cool the solution in an ice bath (0 °C). Slowly add an aqueous solution of Sodium Hydroxide (2.0 eq). The deprotonation of the imidazole is an exothermic process, and cooling helps to control the reaction rate.

  • Iodine Addition: To the cooled, stirring solution, add solid Iodine (1.0 eq) portion-wise over 15-20 minutes. Maintain the temperature at 0-5 °C during the addition. The reaction mixture will likely change color as the iodine is consumed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Once the reaction is complete, carefully quench it by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining iodine. Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate (3x volumes).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure Methyl 4-iodo-1H-imidazole-5-carboxylate.

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis protocol described above.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Starting Material (Methyl 1H-imidazole-5-carboxylate) in Dioxane cool Cool to 0 °C in Ice Bath start->cool 1 add_base Add NaOH (aq) (Deprotonation) cool->add_base add_iodine Add Iodine (I₂) (Electrophilic Substitution) add_base->add_iodine 2 stir Stir at Room Temp (Allow Reaction to Complete) add_iodine->stir 3 monitor Monitor by TLC stir->monitor 4 monitor->stir Incomplete quench Quench with Na₂S₂O₃ monitor->quench Complete [5] extract Extract with Ethyl Acetate quench->extract 6 dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry 7 purify Concentrate & Purify (Recrystallization) dry->purify 8 product Final Product: Methyl 4-iodo-1H-imidazole-5-carboxylate purify->product 9

Sources

Exploratory

Discovery and early syntheses of halogenated imidazole carboxylates

Discovery and Early Syntheses of Halogenated Imidazole Carboxylates: An In-Depth Technical Guide Executive Summary Halogenated imidazole carboxylates represent a privileged structural motif in medicinal chemistry, materi...

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Author: BenchChem Technical Support Team. Date: April 2026

Discovery and Early Syntheses of Halogenated Imidazole Carboxylates: An In-Depth Technical Guide

Executive Summary

Halogenated imidazole carboxylates represent a privileged structural motif in medicinal chemistry, materials science, and agrochemicals. As a Senior Application Scientist, I have observed that the strategic installation of a halogen (F, Cl, Br, I) adjacent to a carboxylate group on an imidazole ring fundamentally alters the molecule's physicochemical profile. This modification enhances lipophilicity, modulates the pKa of the imidazole nitrogen, and introduces the potential for highly specific σ-hole interactions (halogen bonding) with biological targets. This whitepaper explores the pharmacological discovery of these compounds and provides a rigorous, self-validating guide to their early synthetic methodologies.

Pharmacological Discovery & Mechanistic Rationale

The discovery of halogenated imidazole carboxylates was largely driven by the need to optimize the pharmacokinetic and pharmacodynamic properties of existing azole-based drugs.

  • Antifungal Agents: Halogenated imidazoles have been extensively evaluated as potent inhibitors of lanosterol 14α-demethylase (Cytochrome P450DM), a critical enzyme in fungal ergosterol biosynthesis[1]. The imidazole N3 atom coordinates with the heme iron of the enzyme, while the halogen substituent occupies hydrophobic pockets, significantly increasing binding affinity.

  • Antiviral Nucleosides: Early drug discovery efforts utilized 5-halogenated imidazole-4-carboxamides and carboxylates (derived from AICA ribonucleosides) to develop broad-spectrum antiviral and antimicrobial agents[2].

  • General Anesthetics: Substituted imidazole carboxylates are the core precursors to etomidate derivatives. Halogenation in these scaffolds has been explored to fine-tune the therapeutic window and mitigate adverse cardiovascular events during anesthesia induction[3].

  • Supramolecular Chemistry: Beyond biology, the introduction of halogens on the imidazole ring facilitates structure control in Metal-Organic Frameworks (MOFs) by introducing permanent dipoles and enabling tunable responses to electric fields[4].

G A Halogenated Imidazole Carboxylate B Cytochrome P450 14α-demethylase A->B Binds active site C Heme Iron Coordination B->C N3 coordinates Fe D Ergosterol Biosynthesis Halt C->D Pathway inhibition

Fig 1: Pharmacological mechanism of halogenated imidazoles in 14α-demethylase inhibition.

Electronic Effects & Synthetic Strategy

The imidazole ring is amphoteric and highly sensitive to electronic effects. In an unsubstituted imidazole, the C4 and C5 positions are equivalent due to rapid tautomerization. However, the introduction of an electron-withdrawing carboxylate ester at C4 breaks this symmetry and heavily deactivates the ring toward electrophilic aromatic substitution (EAS).

Consequently, synthesizing halogenated imidazole carboxylates requires overcoming this electronic deactivation. Researchers typically employ two distinct strategies:

  • Direct Halogenation: Utilizing highly reactive, positive halogen sources (like N-halosuccinimides) in polar aprotic solvents to force the reaction through a high-energy Wheland intermediate.

  • Sandmeyer-Type Diazotization: Bypassing EAS entirely by starting with a 5-aminoimidazole-4-carboxylate, converting the amine to a diazonium salt, and trapping it with a halide via a radical-mediated ipso-substitution[2].

G Start Select Imidazole Precursor Amino 5-Aminoimidazole-4-carboxylate Start->Amino C5 is aminated Unsub Imidazole-4-carboxylate Start->Unsub C5 is unsubstituted Sandmeyer Sandmeyer Reaction (NaNO2, CuX, HX) Amino->Sandmeyer Diazotization Direct Direct Halogenation (NBS/NCS/NIS, DMF) Unsub->Direct Electrophilic Attack Product Halogenated Imidazole Carboxylate Sandmeyer->Product Direct->Product

Fig 2: Synthetic decision matrix for the halogenation of imidazole carboxylates.

Quantitative Data: Comparison of Synthetic Methodologies

To aid in route selection, the following table summarizes the quantitative parameters and mechanistic nuances of the primary halogenation methods.

MethodPrecursorReagents & ConditionsRegioselectivityTypical YieldMechanistic Note
Direct Bromination Alkyl imidazole-4-carboxylateNBS, DMF, 60°CC5 (exclusive if C2 is blocked)65–85%Electrophilic aromatic substitution; requires polar aprotic solvent to stabilize the polar transition state.
Sandmeyer Chlorination Alkyl 5-aminoimidazole-4-carboxylateNaNO2, HCl, CuCl, 0°C to RTC5 (ipso substitution)50–75%Radical-nucleophilic substitution via diazonium salt; bypasses electronic deactivation of the ring.
Base-Promoted Iodination Imidazole-4-carboxylic acidI 2​ , KI, NaOH, H 2​ OC5 (and C2 if excess I 2​ )70–90%Deprotonation forms a highly nucleophilic imidazolide anion, facilitating rapid electrophilic attack.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to ensure the operator understands why a procedure is performed, thereby minimizing experimental failure.

Protocol A: Synthesis of Ethyl 5-bromo-1H-imidazole-4-carboxylate via Direct Halogenation

Rationale: The C4-ester withdraws electron density, making the ring sluggish toward mild electrophiles. N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF) provides a highly active source of Br + while stabilizing the resulting polar transition state.

  • Preparation: Dissolve ethyl 1H-imidazole-4-carboxylate (1.0 equiv) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

    • Self-Validation: Ensuring strictly anhydrous conditions prevents the competitive hydrolysis of the active brominating species, which would otherwise stall the reaction.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add NBS (1.1 equiv) portion-wise over 15 minutes.

    • Self-Validation: Portion-wise addition controls the initial exotherm. Once added, removing the ice bath and heating to 60°C provides the activation energy required to overcome the ester's deactivating effect.

  • Reaction Monitoring: Stir at 60°C for 4–6 hours. Monitor progress via TLC (Eluent: 1:1 EtOAc/Hexane).

    • Self-Validation: The product will appear as a distinct, higher-Rf spot compared to the highly polar starting material. Complete disappearance of the lower spot indicates full conversion.

  • Quenching: Cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium thiosulfate (Na 2​ S 2​ O 3​ ).

    • Self-Validation: Thiosulfate instantly reduces any unreacted NBS or trace Br 2​ , preventing uncontrolled over-bromination during the extraction phase.

  • Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous MgSO 4​ , filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Synthesis of Methyl 5-chloro-1H-imidazole-4-carboxylate via Sandmeyer Reaction

Rationale: This route bypasses the electrophilic deactivation caused by the ester by utilizing a radical-based ipso-substitution of a diazonium intermediate[2].

  • Diazotization: Suspend methyl 5-amino-1H-imidazole-4-carboxylate (1.0 equiv) in concentrated HCl (10 mL/g) and cool to -5°C to 0°C in an ice-salt bath.

    • Self-Validation: Strong acidic media is strictly required to form the diazonium ion and prevent premature coupling (triazene formation) with unreacted amine.

  • Nitrosation: Dissolve NaNO 2​ (1.2 equiv) in a minimal amount of cold water. Add this solution dropwise to the amine suspension, maintaining the internal temperature below 5°C. Stir for 30 minutes.

    • Self-Validation: Exceeding 5°C will cause the diazonium salt to decompose into nitrogen gas and the corresponding hydroxyimidazole byproduct.

  • Halogenation: In a separate flask, prepare a solution of Copper(I) chloride (CuCl, 1.5 equiv) in concentrated HCl at room temperature. Add the cold diazonium solution dropwise to the CuCl solution.

    • Self-Validation: Cu(I) acts as a single-electron transfer (SET) catalyst, initiating the radical substitution. Vigorous nitrogen gas evolution visually confirms the successful displacement of the diazo group.

  • Workup: Stir for 2 hours at room temperature. Carefully neutralize the highly acidic mixture to pH 7 using cold aqueous Na 2​ CO 3​ . Extract with EtOAc, dry over MgSO 4​ , and purify via recrystallization or chromatography.

References

  • Molecular Modeling Studies of Halogenated Imidazoles against 14α- Demethylase from Candida Albicans for Treating Fungal Infections. eurekaselect.com.
  • Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Deriv
  • Synthesis and antiviral and antimicrobial activity of certain 1-beta-D-ribofuranosyl-4,5-disubstituted imidazoles. nih.gov.
  • US20200369621A1 - Substituted imidazolecarboxylate deriv

Sources

Protocols & Analytical Methods

Method

Application Note: Direct Suzuki-Miyaura Cross-Coupling of Methyl 4-iodo-1H-imidazole-5-carboxylate

Introduction & Mechanistic Rationale Methyl 4-iodo-1H-imidazole-5-carboxylate (CAS: 1379328-34-3, MW: 252.01) is a highly valuable building block in medicinal chemistry and drug development, frequently utilized as a core...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Methyl 4-iodo-1H-imidazole-5-carboxylate (CAS: 1379328-34-3, MW: 252.01) is a highly valuable building block in medicinal chemistry and drug development, frequently utilized as a core scaffold for kinase inhibitors and histamine receptor modulators[1][2]. However, subjecting this specific substrate to palladium-catalyzed Suzuki-Miyaura cross-coupling[3] presents two distinct, competing mechanistic challenges:

  • Catalyst Poisoning via the Unprotected NH : The 1H-imidazole moiety contains a free, acidic N-H bond. Under the basic conditions required for Suzuki coupling, deprotonation yields an imidazolyl anion. This species is a potent σ-donor that readily displaces standard phosphine ligands, forming stable, off-cycle palladium-heteroatom complexes (e.g., Pd-imidazolyl dimers) that halt the catalytic cycle[4].

  • Electronic Activation by the C5-Ester : The methyl ester at the C5 position exerts a strong electron-withdrawing effect. While this increases the electrophilicity of the adjacent C4-I bond—facilitating rapid oxidative addition—it concurrently increases the acidity of the N1 proton, exacerbating the catalyst poisoning effect described above.

Historically, chemists have relied on lengthy protection-deprotection sequences (e.g., using SEM, Trityl, or THP groups) to mask the N1 position prior to coupling. However, as established by , the use of sterically demanding biaryl phosphine ligands (such as XPhos) can physically prevent the formation of off-cycle palladium-imidazolyl complexes, enabling the direct coupling of unprotected nitrogen-rich heterocycles[4].

Mechanistic Workflow & Pathway Divergence

The diagram below illustrates the divergent pathways following the initial oxidative addition. Without sufficient steric bulk around the palladium center, the intermediate falls into an off-cycle trap. The implementation of XPhos provides the necessary steric shielding to force the intermediate through the productive transmetalation pathway.

G Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)(Ar)(I) Pd0->OxAdd + Imidazole Halide TransMet Transmetalation L-Pd(II)(Ar)(Ar') OxAdd->TransMet + Ar'-B(OH)2, Base Poison Off-Cycle Pd-Imidazolyl Complex (Poisoned) OxAdd->Poison Deprotonation & N-Binding (Small Ligands) RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Product Release Poison->OxAdd Bulky Ligands (XPhos) Prevent Binding

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling and the off-cycle inhibition pathway.

Condition Optimization & Quantitative Data

To establish a robust procedure, various catalytic systems were evaluated. Traditional catalysts (e.g., Pd(OAc)₂/PPh₃ or Pd(dppf)Cl₂) resulted in trace yields due to rapid catalyst deactivation. Transitioning to the highly active ensured the rapid, quantitative generation of the active mono-ligated Pd(0) species, successfully outcompeting the off-cycle poisoning pathway.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Methyl 4-iodo-1H-imidazole-5-carboxylate

EntryPrecatalyst / Pd SourceLigandBase (Aq.)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂PPh₃Na₂CO₃Dioxane90<10Severe catalyst poisoning
2Pd(dppf)Cl₂NoneK₂CO₃DMF9015Sluggish oxidative addition
3XPhos Pd G2XPhosK₃PO₄THF6578Good conversion, minor protodeboronation
4 XPhos Pd G3 XPhos K₃PO₄ 1,4-Dioxane 80 94 Optimal: Clean, rapid conversion

Self-Validating Protocol Design

Every robust protocol must possess internal controls. In this methodology, the addition of 5 mol% free XPhos ligand alongside the 5 mol% XPhos Pd G3 precatalyst acts as a self-validating buffer . In highly polar, biphasic solvent mixtures (Dioxane/H₂O) at elevated temperatures, phosphine dissociation from the Pd center is thermodynamically possible. By maintaining a slight excess of free ligand, the system autonomously re-ligates any exposed Pd(0) species, preventing the irreversible precipitation of palladium black and ensuring that the catalytic cycle remains active until complete substrate consumption.

Detailed Experimental Protocol

Reaction Scale: 1.0 mmol

Reagents & Materials
  • Methyl 4-iodo-1H-imidazole-5-carboxylate : 1.0 equiv, 1.0 mmol, 252.0 mg

  • Aryl Boronic Acid : 1.5 equiv, 1.5 mmol

  • XPhos Pd G3 : 0.05 equiv, 5 mol%, 42.3 mg

  • XPhos Ligand : 0.05 equiv, 5 mol%, 23.8 mg

  • Potassium Phosphate Tribasic (K₃PO₄) : 3.0 equiv, 3.0 mmol, 636.8 mg

  • 1,4-Dioxane (Anhydrous, degassed): 4.0 mL

  • Deionized Water (Degassed): 1.0 mL

Step-by-Step Methodology

G Setup 1. Reagent Assembly Substrates, Pd G3, Base Degas 2. Inert Atmosphere Argon Purge (3x) Setup->Degas React 3. Biphasic Reaction Dioxane/H2O, 80°C, 4-6h Degas->React Workup 4. Aqueous Workup EtOAc Extraction React->Workup Purify 5. Purification Flash Chromatography Workup->Purify

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

  • Preparation of the Reaction Vessel : To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Methyl 4-iodo-1H-imidazole-5-carboxylate, the aryl boronic acid, XPhos Pd G3, XPhos, and K₃PO₄.

  • Inert Atmosphere Exchange : Seal the tube with a rubber septum. Evacuate the vessel and backfill with high-purity Argon. Repeat this cycle three times. Causality: Complete removal of oxygen is critical to prevent oxidative homocoupling of the boronic acid and the degradation of the electron-rich phosphine ligand.

  • Solvent Addition : Syringe in 4.0 mL of sparged 1,4-Dioxane followed by 1.0 mL of sparged deionized water. Causality: The biphasic nature of the solvent system is essential; water dissolves the inorganic base to facilitate the activation of the boronic acid (forming the reactive boronate complex)[3], while dioxane solubilizes the organic substrates.

  • Reaction Execution : Replace the septum with a Teflon-lined screw cap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath or heating block set to 80 °C. Stir vigorously (800 rpm) for 4–6 hours.

  • Reaction Monitoring : Monitor the reaction progress via LC-MS or TLC (eluent: EtOAc/Hexanes 1:1). The disappearance of the starting material mass (m/z 253 [M+H]⁺) indicates completion.

  • Workup : Cool the reaction mixture to room temperature. Dilute with EtOAc (15 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ (10 mL) followed by brine (10 mL).

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 20% to 80% EtOAc in Hexanes) to afford the pure 4-aryl-1H-imidazole-5-carboxylate derivative.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: Journal of the American Chemical Society (2013) URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (1995) URL:[Link]

  • N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings Source: The Journal of Organic Chemistry (2014) URL:[Link]

Sources

Application

Application Note: Regioselective Protecting Group Strategies for Methyl 4-iodo-1H-imidazole-5-carboxylate

Executive Summary Methyl 4-iodo-1H-imidazole-5-carboxylate (CAS: 1379328-34-3)[1] is an exceptionally valuable bifunctional scaffold in medicinal chemistry and drug development. It features a C4-iodine atom primed for pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-iodo-1H-imidazole-5-carboxylate (CAS: 1379328-34-3)[1] is an exceptionally valuable bifunctional scaffold in medicinal chemistry and drug development. It features a C4-iodine atom primed for palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira) and a C5-methyl ester suitable for downstream amidation, reduction, or saponification. However, the unprotected imidazole NH is a strong coordinating group that can poison transition metal catalysts, disrupt organometallic reagents, and severely limit solubility.

This application note details field-proven strategies for the regioselective N-protection of this highly congested heterocycle, providing researchers with the mechanistic insights and validated protocols necessary to execute late-stage functionalizations successfully.

Mechanistic Insights: The Regiochemical Puzzle

Unsubstituted imidazoles rapidly tautomerize, rendering the N1 and N3 positions chemically equivalent. However, in 4,5-disubstituted imidazoles, this symmetry is broken. Protection of the NH yields two distinct regioisomers:

  • N1-Protection : The protecting group (PG) is adjacent to the C5-methyl ester.

  • N3-Protection : The PG is adjacent to the C4-iodine.

The choice of protecting group and reaction conditions dictates the regiochemical outcome through either kinetic or thermodynamic control. The local environment is highly congested: the incoming electrophile must navigate the steric bulk of the C4-iodine (van der Waals radius ~1.98 Å) and the planar, electron-withdrawing C5-methyl ester.

Causality in Base Selection: Using a strong, irreversible base like Sodium Hydride (NaH) generates a highly nucleophilic imidazolide anion. Subsequent trapping with an electrophile is fast and occurs under kinetic control, often yielding a mixture of isomers. Conversely, using a mild base like Triethylamine (Et₃N) with a bulky electrophile allows for reversible reaction pathways, driving the system toward the most sterically relaxed isomer (thermodynamic control).

Protecting Group Selection Matrix

To streamline experimental design, the following table summarizes the quantitative and qualitative profiles of common protecting groups for this specific scaffold.

Protecting GroupDeprotection ConditionsOrthogonality ProfileRegioselectivity (N1 vs N3)Steric Bulk (Relative)
SEM TBAF (THF, 60 °C) or TFAStable to strong bases, Grignards, and Pd-catalysisMixed (Separable via SiO₂)Moderate
Trityl (Trt) 1% TFA in DCM or AcOH/MeOHStable to nucleophiles; highly acid-labileHigh (Sterically driven)Very High
Boc TFA/DCM or 4M HCl/DioxaneStable to Pd-catalysis; labile to strong nucleophilesMixedModerate
Benzyl (Bn) Pd/C, H₂ or Na/NH₃ (liq)Stable to acids/bases; labile to reductionMixedLow

Experimental Workflows & Visualization

G cluster_0 Regioselective Protection Pathways SM Methyl 4-iodo-1H-imidazole-5-carboxylate (Tautomeric Mixture) SEM_Path NaH, SEM-Cl, DMF Kinetic Control SM->SEM_Path TRT_Path Et3N, Trt-Cl, DCM Thermodynamic Control SM->TRT_Path SEM_Prod N1 & N3 SEM Isomers (Separable Mixture) SEM_Path->SEM_Prod Irreversible Deprotonation TRT_Prod Sterically Favored Trt Isomer TRT_Path->TRT_Prod Reversible Equilibration Downstream Late-Stage Functionalization (e.g., Suzuki Coupling at C4) SEM_Prod->Downstream TRT_Prod->Downstream

Divergent protection pathways dictating kinetic vs. thermodynamic regiocontrol.

Detailed Experimental Protocols: A Self-Validating System

Protocol A: SEM Protection via Kinetic Control

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is highly robust during cross-coupling[2] and can undergo targeted transposition ("SEM-switch") to access complex arylated architectures[3].

Step-by-Step Methodology:

  • Preparation : Dissolve Methyl 4-iodo-1H-imidazole-5-carboxylate (1.0 eq, 10 mmol) in anhydrous DMF (50 mL, 0.2 M) under an argon atmosphere. Causality: Anhydrous DMF is strictly required to prevent the premature quenching of NaH and the hydrolysis of the highly reactive SEM-Cl electrophile.

  • Deprotonation : Cool the solution to 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 eq) portionwise over 10 minutes. Causality: Cooling prevents an exothermic runaway. NaH irreversibly deprotonates the imidazole, locking it into the highly nucleophilic imidazolide anion and preventing tautomeric equilibration during the alkylation event.

  • Alkylation : Once hydrogen gas evolution ceases (approx. 30 min), add SEM-Cl (1.1 eq) dropwise via syringe. Causality: Dropwise addition maintains a low concentration of the electrophile, minimizing the risk of dialkylation (imidazolium salt formation).

  • Reaction Monitoring (Self-Validation) : Warm the reaction to room temperature and stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (highly polar, stains with KMnO₄) should disappear, replaced by two closely eluting, less polar spots corresponding to the N1 and N3 SEM regioisomers.

  • Workup : Quench carefully with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL). Causality: The LiCl wash is critical for efficiently partitioning DMF into the aqueous phase, preventing it from co-eluting during chromatography and ruining the separation.

  • Purification : Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to separate the N1 and N3 isomers.

Protocol B: Tritylation via Thermodynamic Control

The Trityl (Trt) group provides massive steric shielding, effectively shutting down side reactions at the imidazole core during aggressive organometallic additions to the ester.

Step-by-Step Methodology:

  • Preparation : Dissolve the starting material (1.0 eq, 10 mmol) in anhydrous DCM (100 mL, 0.1 M).

  • Reagent Addition : Add Et₃N (2.0 eq) followed by Trt-Cl (1.2 eq) at room temperature.

  • Equilibration : Stir at room temperature for 12–24 hours. Causality: The bulky Trt group reacts slowly due to the severe steric hindrance from both the C4-iodo and C5-ester groups. A prolonged reaction time ensures maximum conversion to the thermodynamically most stable regioisomer, as the Et₃N allows the system to reversibly equilibrate.

  • Workup & Isolation (Self-Validation) : Wash the organic layer with water (2 × 50 mL) and brine (50 mL). Dry over Na₂SO₄ and concentrate. Triturate the crude residue with cold diethyl ether to precipitate the major Trt-protected isomer as a clean white solid, leaving unreacted Trt-OH in the filtrate.

Analytical Validation: Assigning Regiochemistry

Standard 1D ¹H-NMR is insufficient to definitively assign the N1 vs. N3 protected isomers due to the lack of adjacent protons on the fully substituted C4/C5 backbone.

Self-Validating Analytical Workflow: To definitively prove the regiochemistry of your isolated product, conduct a 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) NMR experiment:

  • For the N1-Protected Isomer : The protons of the protecting group (e.g., the methylene protons of the SEM group) will show a strong ³J correlation to the C5 carbon (the carbon bonded to the methyl ester) and the C2 carbon.

  • For the N3-Protected Isomer : The PG protons will show a ³J correlation to the C4 carbon (the carbon bonded to the iodine) and the C2 carbon.

By mapping these specific ³J couplings, the researcher creates a closed-loop validation of the synthesized architecture prior to initiating expensive downstream palladium-catalyzed cross-couplings.

References

  • Joo, J. M., Touré, B. B., & Sames, D. (2010). C-H bonds as ubiquitous functionality: a general approach to complex arylated imidazoles via regioselective sequential arylation of all three C-H bonds and regioselective N-alkylation enabled by SEM-group transposition. The Journal of Organic Chemistry. URL:[Link][3]

  • ChemBK. (n.d.). Methyl 4-iodo-1H-imidazole-5-carboxylate (CAS: 1379328-34-3). ChemBK Chemical Database. URL:[Link][1]

  • M. A. et al. (2024). Discovery of Bis-imidazolecarboxamide Derivatives as Novel, Potent, and Selective TNIK Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry - ACS Publications. URL:[Link][2]

Sources

Method

Application Note: Scale-Up Synthesis and Isolation Protocol for Methyl 4-iodo-1H-imidazole-5-carboxylate

Executive Summary & Scientific Context Methyl 4-iodo-1H-imidazole-5-carboxylate (CAS: 1379328-34-3) is a highly valuable, bifunctional heterocyclic building block widely utilized in medicinal chemistry and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Methyl 4-iodo-1H-imidazole-5-carboxylate (CAS: 1379328-34-3) is a highly valuable, bifunctional heterocyclic building block widely utilized in medicinal chemistry and drug development. The presence of both an iodine atom and a carboxylate ester on the imidazole core provides orthogonal reactive handles: the iodine enables transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the ester allows for subsequent amidation or reduction[1].

Transitioning the synthesis of this intermediate from a discovery-scale laboratory setting (milligrams to grams) to a pilot-scale environment (kilograms) requires overcoming significant challenges, including exotherm management, regioselectivity control, and the elimination of chromatography in favor of scalable crystallization.

Mechanistic Rationale & Process Causality

As a self-validating process, every reagent and parameter in this protocol has been selected based on chemical causality and scale-up viability:

  • Regioselectivity via Electronic Deactivation: The starting material, methyl 1H-imidazole-4-carboxylate, undergoes rapid tautomerization. The electron-withdrawing ester group deactivates the adjacent positions, directing the electrophilic aromatic substitution strictly to the remaining carbon (C5/C4 depending on the tautomer)[2].

  • Reagent Selection (NIS vs. I2​/KI ): While molecular iodine is cheaper, it often requires harsh oxidants (like H2​O2​ ) to regenerate the active electrophile, leading to over-oxidation or di-iodination. N-Iodosuccinimide (NIS) provides a controlled, steady release of the iodonium ion ( I+ ), ensuring high mono-iodination selectivity[3].

  • Solvent Dynamics (DMF): Imidazoles exhibit strong intermolecular hydrogen bonding, rendering them poorly soluble in non-polar solvents. N,N-Dimethylformamide (DMF) effectively disrupts these networks, ensuring a homogeneous reaction mixture critical for uniform heat distribution during scale-up.

  • The Quenching Strategy: Unreacted NIS and liberated trace I2​ can cause severe product discoloration and oxidative degradation during drying. Quenching with aqueous sodium thiosulfate ( Na2​S2​O3​ ) reduces these species to highly water-soluble iodide ( I− ) and succinimide, which are easily washed away.

Process Flow Visualization

SynthesisWorkflow Start Methyl 1H-imidazole- 4-carboxylate Reaction Electrophilic Iodination (T = 50-60°C, 4-6 h) Start->Reaction Reagents N-Iodosuccinimide (NIS) DMF Solvent Reagents->Reaction Quench Na2S2O3 (aq) Quench (Neutralize I2/NIS) Reaction->Quench Isolation Precipitation & Filtration (Water/Ice bath) Quench->Isolation Purification Recrystallization (EtOH/H2O) Isolation->Purification Product Methyl 4-iodo-1H-imidazole- 5-carboxylate (>98% HPLC) Purification->Product

Figure 1: Workflow for the scale-up synthesis of Methyl 4-iodo-1H-imidazole-5-carboxylate.

Quantitative Process Metrics

The following table summarizes the performance translation from a 10-gram laboratory scale to a 1.0-kilogram pilot scale. The optimization of solvent volumes significantly improves the Environmental Factor (E-factor).

ParameterLab Scale (10 g)Pilot Scale (1.0 kg)Rationale for Variance
Yield 88%84%Slight mechanical losses during large-scale filtration and transfer.
Purity (HPLC) >99.0%>98.5%Bulk crystallization may entrap trace DMF; mitigated by extended drying.
E-factor ~45~28Optimized solvent volumes and elimination of analytical sampling waste.
Reaction Time 4 hours6 hoursSlower, controlled addition of NIS to manage the exothermic profile.

Step-by-Step Scale-Up Methodology

Phase 1: Reactor Preparation and Dissolution
  • Purge & Charge: Purge a 20 L jacketed glass reactor with inert Nitrogen ( N2​ ). Charge the reactor with 5.0 L of anhydrous DMF.

  • Substrate Addition: Add 1.00 kg (7.93 mol) of methyl 1H-imidazole-4-carboxylate to the reactor.

  • Agitation: Initiate mechanical stirring at 150 RPM. Stir at 20–25 °C for 30 minutes until a clear, homogeneous solution is achieved.

Phase 2: Electrophilic Iodination (Self-Validating Step)
  • Temperature Control: Ensure the reactor jacket is set to maintain an internal temperature of 20 °C.

  • Portion-wise Addition: Weigh 1.96 kg (8.72 mol, 1.1 equiv) of N-Iodosuccinimide (NIS). Add the NIS in 5 equal portions over 90 minutes.

    • Causality: NIS addition is mildly exothermic. Portion-wise addition prevents thermal runaway and limits the formation of di-iodinated impurities.

  • Heating: Gradually raise the internal temperature to 55 °C over 30 minutes.

  • Reaction Monitoring: Stir at 55 °C for 4 to 6 hours. The solution will turn deep red/brown, indicating the presence of active iodine species.

    • Validation: Pull a 1 mL aliquot, quench with aqueous Na2​S2​O3​ , and analyze via HPLC. Proceed to the next phase when the starting material is <1.0% (Area%).

Phase 3: Quenching and Anti-Solvent Precipitation
  • Cooling: Cool the reaction mixture to 10 °C.

  • Thiosulfate Quench: Slowly add 2.0 L of a 10% w/v aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) solution over 45 minutes.

    • Validation: A successful quench is visually confirmed when the dark red/brown solution rapidly transitions to a pale yellow or off-white suspension.

  • Anti-Solvent Addition: Charge an additional 8.0 L of chilled deionized water (2–5 °C) to the reactor over 1 hour to drive the complete precipitation of the highly hydrophobic iodinated product.

  • Maturation: Stir the resulting slurry at 5 °C for 2 hours to promote uniform crystal growth and prevent filter blinding.

Phase 4: Isolation and Purification
  • Filtration: Discharge the slurry into a Nutsche filter or a large-scale centrifuge. Filter the suspension.

  • Washing: Wash the filter cake with 3 x 2.0 L of cold deionized water. This step is critical to remove residual DMF, succinimide, and inorganic salts.

  • Recrystallization (Chromatography-Free): Transfer the damp cake to a clean reactor. Add 6.0 L of an Ethanol/Water mixture (3:1 v/v). Heat to 75 °C until complete dissolution, then slowly cool to 5 °C at a rate of 10 °C/hour to crystallize the pure product.

  • Drying: Filter and dry the purified crystals in a vacuum oven at 45 °C and <50 mbar until a constant weight is achieved.

    • Expected Output: ~1.68 kg (84% yield) of Methyl 4-iodo-1H-imidazole-5-carboxylate as an off-white crystalline powder.

References

  • National Center for Biotechnology Information (PMC)
  • Catalytic Synthesis of 1,2,4,5-Tetrasubstituted 1H-Imidazole Derivatives SciSpace URL
  • Product Class 17: Purines Thieme-Connect URL

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yields with Methyl 4-iodo-1H-imidazole-5-carboxylate

Welcome to the advanced troubleshooting and technical support portal for Methyl 4-iodo-1H-imidazole-5-carboxylate (CAS: 1379328-34-3) . This guide is specifically engineered for research scientists and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and technical support portal for Methyl 4-iodo-1H-imidazole-5-carboxylate (CAS: 1379328-34-3) . This guide is specifically engineered for research scientists and drug development professionals utilizing this privileged scaffold in medicinal chemistry.

Due to the unique electronic and steric environment of the 4-iodo-5-carboxylate substitution pattern, functionalizing this building block via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Negishi) presents specific challenges. This guide synthesizes field-proven methodologies to help you bypass common pitfalls, establish self-validating protocols, and maximize your reaction yields.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I getting poor yields (<20%) or complete reaction failure during Suzuki-Miyaura cross-coupling with Methyl 4-iodo-1H-imidazole-5-carboxylate? Causality & Expert Insight: The primary culprit is the unprotected N-H bond of the imidazole ring. The 1H-imidazole nitrogen is highly acidic and readily coordinates with palladium species, forming inactive Pd-complexes that poison the catalyst[1]. Additionally, under basic cross-coupling conditions, the unprotected nitrogen can undergo competing N-arylation instead of the desired C4 carbon-carbon bond formation. Solution: N-protection is mandatory prior to cross-coupling. Trityl (Tr) or 2-(Trimethylsilyl)ethoxymethyl (SEM) groups are highly recommended. The extreme steric bulk of the trityl group effectively shields the nitrogen from interacting with the palladium catalyst, directing the oxidative addition exclusively to the C4-iodine[2]. While N-unprotected couplings are theoretically possible under highly specific phase-transfer conditions, they generally result in inferior yields and complex purification profiles[3].

Q2: I successfully protected the imidazole nitrogen, but my LC-MS shows a mass corresponding to the carboxylic acid rather than the target methyl ester. How do I prevent hydrolysis? Causality & Expert Insight: Standard Suzuki-Miyaura conditions often employ aqueous bases (e.g., Na2​CO3​ , K2​CO3​ , or NaOH in H2​O /Dioxane). The methyl ester at the C5 position is highly electrophilic due to the electron-withdrawing nature of the adjacent imidazole ring. At elevated coupling temperatures (80–100 °C), these aqueous basic conditions rapidly trigger saponification, hydrolyzing the methyl ester into the corresponding carboxylic acid[4]. Solution: You must shift to strictly anhydrous, non-nucleophilic cross-coupling conditions. Replace aqueous bases with anhydrous Cs2​CO3​ or KF , and utilize anhydrous DMF or Toluene as the solvent system.

Q3: I am observing significant dehalogenation (reduction of the C-I bond to C-H) instead of the cross-coupled product. How can I suppress this side reaction? Causality & Expert Insight: Protodehalogenation occurs when the rate of transmetalation is slower than competing side reactions (such as β -hydride elimination or solvent-mediated hydride transfer). The steric hindrance between the C5-methyl ester and the C4-iodine creates a high kinetic barrier for the transmetalation step of the catalytic cycle. Solution: Switch to a highly active, sterically accommodating catalyst system. Pd(dppf)Cl2​ is highly effective here; the large bite angle of the dppf ligand forces the palladium center into a geometry that accelerates transmetalation, allowing the productive cross-coupling pathway to outcompete dehalogenation[5].

Part 2: Visualization of Troubleshooting Logic

TroubleshootingWorkflow Start Low Yield in Pd-Catalyzed Cross-Coupling CheckNH Is the N-H position protected? Start->CheckNH ProtectNH Protect N-H (Trityl, SEM, or Boc) CheckNH->ProtectNH No CheckHydrolysis Is the methyl ester hydrolyzing? CheckNH->CheckHydrolysis Yes ProtectNH->CheckNH Re-run ChangeBase Switch to anhydrous base (e.g., Cs2CO3, KF) CheckHydrolysis->ChangeBase Yes CheckDehal Is dehalogenation (C-I reduction) occurring? CheckHydrolysis->CheckDehal No ChangeBase->CheckHydrolysis Re-run ChangeCat Optimize Catalyst (e.g., Pd(dppf)Cl2, lower T) CheckDehal->ChangeCat Yes Success Target Compound Isolated Successfully CheckDehal->Success No ChangeCat->CheckDehal Re-run

Troubleshooting logic tree for resolving low yields in Pd-catalyzed cross-coupling.

Part 3: Quantitative Data Summarization

The following table summarizes the impact of varying reaction parameters on the Suzuki-Miyaura cross-coupling of Methyl 4-iodo-1H-imidazole-5-carboxylate. Use this data to benchmark your own experimental outcomes.

Reaction ParameterCondition TestedObservation / YieldMechanistic Rationale
N-H Protection Unprotected (Free N-H)< 20% (Complex mixture)Catalyst poisoning via Pd-N coordination; competing N-arylation[1].
N-H Protection Trityl (Tr) Protected85% (Clean conversion)Steric bulk prevents N-coordination while directing Pd insertion to C4[2].
Base / Solvent K2​CO3​ (aq) / DioxaneMajor side product: Carboxylic acidBase-catalyzed saponification of the C5-methyl ester at elevated temperatures[4].
Base / Solvent Cs2​CO3​ (anhydrous) / DMF> 80% (Ester preserved)Non-nucleophilic conditions prevent ester hydrolysis while activating the boronic acid.
Catalyst Pd(PPh3​)4​ 40% (Significant dehalogenation)Slow transmetalation allows competing protodehalogenation to dominate.
Catalyst Pd(dppf)Cl2​ 85% (Target product)Bidentate ligand accelerates transmetalation and reductive elimination[5].

Part 4: Standardized Experimental Protocols

To ensure a self-validating system, the following protocol integrates in-process checks. Do not proceed to Phase 2 until Phase 1 is analytically confirmed.

Phase 1: N-Protection (Tritylation)

Objective: Mask the acidic N-H to prevent catalyst poisoning.

  • Setup: In an oven-dried flask under Argon, dissolve Methyl 4-iodo-1H-imidazole-5-carboxylate (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Base Addition: Add Triethylamine (2.0 equiv). Causality: Et3​N acts as a non-nucleophilic base to deprotonate the imidazole without attacking the ester.

  • Reagent Addition: Slowly add Trityl chloride (1.2 equiv) at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation: Monitor by TLC/LC-MS. The product (Methyl 4-iodo-1-trityl-1H-imidazole-5-carboxylate) will show a distinct non-polar shift and a mass corresponding to [M+Tr]+ .

  • Workup: Wash with water, extract with DCM, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography if necessary (Typical yield: >90%).

Phase 2: Anhydrous Suzuki-Miyaura Coupling

Objective: Form the C4 C-C bond without hydrolyzing the C5 ester.

  • Setup: To a Schlenk tube, add the protected imidazole from Phase 1 (1.0 equiv), the desired Arylboronic acid (1.5 equiv), Pd(dppf)Cl2​ (0.05 equiv), and anhydrous Cs2​CO3​ (2.5 equiv).

  • Solvent: Add anhydrous, degassed DMF (0.1 M). Causality: Strict exclusion of water is required to preserve the methyl ester[4].

  • Reaction: Purge the vessel with Argon for 10 minutes. Heat to 80 °C and stir for 12–16 hours[5].

  • Validation: Analyze via LC-MS. Look for the disappearance of the iodine isotope pattern and the emergence of the coupled mass.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, wash extensively with water (to remove DMF) and brine, dry, and concentrate. Purify via silica gel chromatography (Typical yield: 75–85%).

Phase 3: Deprotection

Objective: Remove the Trityl group to yield the final functionalized 1H-imidazole.

  • Reaction: Dissolve the coupled product in a 1:4 (v/v) mixture of Trifluoroacetic acid (TFA) and DCM, or use dilute Acetic Acid[2]. Stir at room temperature for 2 hours.

  • Workup: Concentrate under reduced pressure. The stable triphenylmethyl cation by-product can be easily separated from the polar imidazole product via reverse-phase chromatography or trituration with hexanes/ether (Typical yield: >95%).

ReactionWorkflow Step1 Methyl 4-iodo-1H-imidazole-5-carboxylate (Starting Material) Step2 N-Protection (Trityl Chloride, Et3N, DCM) Step1->Step2 Step3 Methyl 4-iodo-1-trityl-1H-imidazole-5-carboxylate (Protected Intermediate) Step2->Step3 >90% Yield Step4 Anhydrous Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2, Cs2CO3, DMF) Step3->Step4 Step5 Methyl 4-aryl-1-trityl-1H-imidazole-5-carboxylate (Coupled Product) Step4->Step5 75-85% Yield Step6 Deprotection (TFA or Acetic Acid) Step5->Step6 Step7 Methyl 4-aryl-1H-imidazole-5-carboxylate (Final Target) Step6->Step7 >95% Yield

Optimized synthetic workflow for cross-coupling Methyl 4-iodo-1H-imidazole-5-carboxylate.

Sources

Optimization

Technical Support Center: Preventing Deiodination of Methyl 4-iodo-1H-imidazole-5-carboxylate During Catalysis

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently see researchers struggle with the premature loss of the iodine atom (hydrodehalogenation) when subjecting Methyl 4-iodo-1H-im...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently see researchers struggle with the premature loss of the iodine atom (hydrodehalogenation) when subjecting Methyl 4-iodo-1H-imidazole-5-carboxylate to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig).

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality of deiodination, provide self-validating experimental protocols, and establish a robust framework to ensure your catalytic cycle favors product formation over degradation.

Mechanistic Insight: The Causality of Hydrodehalogenation

To solve deiodination, we must first understand the kinetic competition occurring at the palladium center.

The carbon-iodine (C–I) bond in Methyl 4-iodo-1H-imidazole-5-carboxylate is highly reactive. During catalysis, the oxidative addition of Pd(0) to this bond is extremely fast, generating a Pd(II)-aryl iodide intermediate. However, the subsequent step—transmetalation —is often sluggish due to the electronic influence of the adjacent carboxylate and the coordination behavior of the imidazole ring.

When transmetalation is delayed, the long-lived Pd(II) intermediate becomes vulnerable. If any hydride sources (such as protic solvents or aliphatic amine bases) are present, the Pd(II) complex will coordinate to them, undergo β -hydride elimination, and form a transient Pd-hydride species[1]. Rapid reductive elimination follows, yielding the undesired deiodinated byproduct (Methyl 1H-imidazole-5-carboxylate) and regenerating the Pd(0) catalyst[2]. To prevent this, we must eliminate hydride sources and accelerate transmetalation [3].

Troubleshooting FAQs

Q1: I am using a Methanol/Water mixture as my solvent for a Suzuki coupling. Could this be causing the massive deiodination I am observing? A: Yes, absolutely. Alcohols like methanol and ethanol are notorious hydride donors in palladium catalysis. The Pd(II) intermediate coordinates to the alkoxide and undergoes β -hydride elimination (releasing formaldehyde or acetaldehyde), which directly leads to hydrodehalogenation[2]. Solution: Switch to strictly aprotic solvents such as anhydrous Toluene, 1,4-Dioxane, or THF.

Q2: Does the free N–H of the imidazole ring affect the coupling efficiency? A: The unprotected N–H (pKa ~14) is highly detrimental. Under basic cross-coupling conditions, it can be deprotonated to form an electron-rich imidazolide, which drastically slows down transmetalation. Furthermore, the nitrogen can coordinate to the palladium center, forming an off-cycle resting state that eventually decomposes or undergoes reduction. Solution: Protect the N1 position with a robust group like SEM (2-(Trimethylsilyl)ethoxymethyl) or Trityl prior to catalysis.

Q3: I have switched to an aprotic solvent, but I am still seeing 30% deiodination. What catalyst/ligand system should I use? A: You need a system that forces rapid transmetalation. Upgrade to bulky, electron-rich biaryl phosphines like XPhos or SPhos . These ligands sterically favor the formation of a highly reactive monoligated Pd(0) species, which accelerates both oxidative addition and transmetalation, outcompeting the slower reduction pathways[1].

Q4: Are there any additives that can completely shut down the deiodination pathway? A: Yes. The addition of Silver(I) salts (e.g., Ag2​CO3​ ) is a field-proven tactic. Silver acts as a halide scavenger. It strips the iodide from the neutral [Ar–Pd–I] complex to precipitate insoluble AgI. This generates a highly electrophilic, cationic Pd(II) center that undergoes transmetalation almost instantaneously, leaving no time for deiodination.

Quantitative Data Summary: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the ratio of desired cross-coupling versus deiodination.

Condition SetSolventBaseLigandN-ProtectionAdditiveDesired Yield (%)Deiodination (%)
Baseline MeOH / H₂OEt₃NPPh₃NoneNone< 5%> 85%
Aprotic Switch TolueneK₂CO₃PPh₃NoneNone25%50%
Ligand Upgrade TolueneK₃PO₄XPhosNoneNone45%30%
N-Protection TolueneK₃PO₄XPhosSEMNone75%10%
Fully Optimized TolueneK₃PO₄XPhosSEMAg₂CO₃> 95% < 2%

Pathway Visualization

The diagram below illustrates the kinetic competition at the Pd(II) intermediate stage.

G Pd0 Pd(0) Catalyst PdII Pd(II) Oxidative Addition Complex [Ar-Pd-I] Pd0->PdII Oxidative Addition (+ Ar-I) ArI Methyl 4-iodo-1H-imidazole-5-carboxylate (Ar-I) ArI->PdII Transmet Transmetalation (Fast with Ag+ / Bulky Ligands) PdII->Transmet Desired Pathway Hydride Hydride Transfer (From Solvent/Amine) PdII->Hydride Side Reaction (Slow Transmetalation) RedElim1 Reductive Elimination Transmet->RedElim1 RedElim1->Pd0 Regenerate Pd(0) Product Cross-Coupled Product (Desired) RedElim1->Product RedElim2 Reductive Elimination Hydride->RedElim2 RedElim2->Pd0 Regenerate Pd(0) Deiodinated Deiodinated Byproduct (Ar-H) RedElim2->Deiodinated

Catalytic pathways: Desired transmetalation vs. undesired hydrodehalogenation (deiodination).

Validated Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system . By monitoring specific checkpoints, you can ensure the reaction environment remains hostile to deiodination.

Materials Required:

  • N-SEM protected Methyl 4-iodo-1H-imidazole-5-carboxylate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd2​(dba)3​ (2.5 mol%) and XPhos (10 mol%)

  • Anhydrous K3​PO4​ (3.0 equiv)

  • Ag2​CO3​ (1.0 equiv)

  • Anhydrous, degassed Toluene

Step-by-Step Methodology:

  • Preparation & Validation: Ensure your starting material is fully N-SEM protected. Validation Checkpoint: Run an LC-MS of the starting material. You must observe the exact mass [M+H]+=383.1 . Any presence of the unprotected mass ( 253.0 ) will poison the catalyst.

  • Reagent Assembly (Glovebox/Schlenk): To an oven-dried reaction vial equipped with a magnetic stir bar, add the protected iodoimidazole, arylboronic acid, Pd2​(dba)3​ , XPhos, anhydrous K3​PO4​ , and Ag2​CO3​ .

  • Atmosphere & Solvent: Seal the vial with a PTFE-lined septum. Evacuate and backfill with ultra-pure Argon three times. Add the anhydrous, degassed Toluene via syringe to achieve a 0.2 M concentration. Causality Note: Degassing prevents Pd(0) oxidation, while the strict use of Toluene eliminates protic hydride sources.

  • Execution: Heat the reaction mixture at 80 °C for 4–6 hours under vigorous stirring. Validation Checkpoint: Within the first 30 minutes, the mixture should precipitate a yellow/gray solid (AgI). This visual cue confirms that the silver additive is successfully abstracting the iodide, forcing the Pd(II) intermediate into the highly reactive cationic state.

  • Monitoring & Quenching: Sample the reaction at 4 hours and analyze via LC-MS. Validation Checkpoint: Look for the absence of the deiodinated mass [M−I+H]+=257.1 . Once the starting material is consumed, cool the vial to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the AgI salts and palladium black. Concentrate the filtrate for downstream purification.

References

  • Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL
  • Source: Chemical Communications (RSC Publishing)
  • Technical Support Center: Cross-Coupling Reactions of 1-Iodo-2,3,4-trimethoxybenzene Source: Benchchem URL

Sources

Troubleshooting

Technical Support Center: Optimizing Purification of Methyl 4-iodo-1H-imidazole-5-carboxylate by Column Chromatography

Welcome to the dedicated technical support center for the chromatographic purification of Methyl 4-iodo-1H-imidazole-5-carboxylate. This resource is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the chromatographic purification of Methyl 4-iodo-1H-imidazole-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. The guidance herein is rooted in established scientific principles and practical laboratory experience to ensure you can confidently navigate the challenges of purifying this important imidazole derivative.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the column chromatography of Methyl 4-iodo-1H-imidazole-5-carboxylate.

Q1: My compound is streaking badly on the silica gel column. What is the likely cause and how can I resolve this?

A1: Severe peak tailing or streaking is a frequent issue when purifying basic compounds like imidazoles on standard silica gel.[1] This phenomenon arises from strong secondary interactions between the basic nitrogen atoms of your imidazole and the acidic silanol groups (Si-OH) on the silica surface.[1] To mitigate this, add a basic modifier such as triethylamine or pyridine (typically 0.1-1%) to your mobile phase.[2] This will neutralize the acidic sites on the silica, leading to more symmetrical peaks.

Q2: I'm experiencing low yield after column chromatography. Where could my product be going?

A2: Low recovery of your target compound can be due to several factors. Irreversible adsorption to the silica gel is a primary concern, especially with basic compounds.[2] Another possibility is the degradation of the iodo-imidazole on the acidic silica surface.[3] To address this, consider pre-treating the silica gel with a basic modifier or switching to a more inert stationary phase like neutral or basic alumina.[2][3] Additionally, ensure your chosen solvent system is optimized via Thin-Layer Chromatography (TLC) to have a retention factor (Rf) of approximately 0.2-0.4 for your compound, ensuring it elutes effectively.[2]

Q3: My purified fractions are still showing a colored impurity. What is this and how can I remove it?

A3: Colored impurities in the synthesis of iodo-imidazoles are often due to the formation of di- or tri-iodinated byproducts, or residual iodine.[4][5] While recrystallization is often the most effective method to remove these,[4] careful column chromatography can also be successful. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can help separate these closely related compounds.[4]

Q4: Is my iodo-imidazole compound stable on silica gel?

A4: Iodo-substituted heterocycles can be sensitive to the acidic nature of silica gel, potentially leading to degradation.[3] The stability is influenced by the overall structure of the molecule. It is advisable to conduct a preliminary stability test by spotting your crude material on a TLC plate and letting it sit for a period before eluting to observe for any new spots that may indicate decomposition.[1] If instability is observed, switching to a neutral stationary phase like alumina is recommended.[3]

Q5: Should I use isocratic or gradient elution for my purification?

A5: For complex mixtures containing impurities with a wide range of polarities, gradient elution is generally preferred.[6][7] This technique involves gradually increasing the polarity of the mobile phase during the separation, which allows for better resolution of compounds and often results in sharper peaks and shorter run times.[8][9] Isocratic elution, where the solvent composition remains constant, is simpler but may not provide adequate separation for complex samples.[6][10]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the purification of Methyl 4-iodo-1H-imidazole-5-carboxylate by column chromatography.

Problem: Poor Separation of Target Compound from Impurities

Symptoms:

  • Overlapping spots on TLC analysis of collected fractions.

  • Broad peaks during column chromatography.

  • Low purity of the isolated product as determined by analytical techniques (e.g., NMR, HPLC).

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
Suboptimal Solvent System The polarity of the mobile phase is not ideal for separating the target compound from its impurities. An inappropriate solvent system can lead to co-elution.[11]Meticulously optimize the solvent system using TLC. Aim for a solvent mixture that provides a clear separation between your target compound (Rf ≈ 0.25-0.35) and any impurities.[12] Test various solvent combinations of differing polarities, such as hexane/ethyl acetate, dichloromethane/methanol, or ethyl acetate/methanol.[13]
Column Overloading Applying too much crude material to the column can exceed its separation capacity, leading to broad bands and poor resolution.As a general rule, use a silica gel to crude material ratio of at least 30:1 to 50:1 by weight. For difficult separations, this ratio may need to be increased to 100:1 or higher.
Improper Sample Loading Dissolving the sample in a large volume of a strong solvent can cause band broadening and streaking down the column.[2]Dissolve the crude sample in a minimal amount of the initial mobile phase or a less polar solvent. For compounds with poor solubility, a "dry loading" technique is highly recommended.[2][14] This involves pre-adsorbing the sample onto a small amount of silica gel before carefully adding it to the top of the column.
Inappropriate Stationary Phase The acidic nature of silica gel can cause irreversible binding or degradation of the basic imidazole compound.[1][3]If peak tailing persists or low yield is a recurring issue despite optimizing the mobile phase, switch to a neutral or basic stationary phase such as alumina.[2]
Problem: Compound "Stuck" on the Column or Very Low Yield

Symptoms:

  • The target compound does not elute from the column even with a highly polar mobile phase.

  • Significantly lower than expected recovery of the purified product.

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
Strong Adsorption to Silica Gel The basic nitrogen atoms of the imidazole ring can interact very strongly with the acidic silanol groups of the silica gel, leading to irreversible adsorption.[1][2]Add a basic modifier like triethylamine (0.1-1%) to the eluent to compete for the active sites on the silica gel.[13] Alternatively, use a less acidic stationary phase like neutral or basic alumina.[2]
Compound Instability The iodo-imidazole moiety may be susceptible to degradation on the acidic surface of the silica gel.[3]Perform a small-scale stability test on a TLC plate. If degradation is observed, switch to a more inert stationary phase like alumina or consider a different purification technique such as recrystallization.[3][4]
Inadequate Mobile Phase Polarity The chosen solvent system may not be polar enough to elute the compound from the column.If the compound is not moving from the baseline on TLC with your current solvent system, systematically increase the polarity. A common solvent system for polar compounds is a gradient of methanol in dichloromethane or ethyl acetate.[4][13]

III. Experimental Protocols

Protocol 1: Dry Loading of Sample for Column Chromatography

This technique is recommended for samples that have poor solubility in the initial mobile phase.

  • Dissolve the Crude Product: Dissolve the crude Methyl 4-iodo-1H-imidazole-5-carboxylate in a suitable polar solvent such as methanol or dichloromethane.

  • Adsorb onto Silica Gel: In a round-bottom flask, add a small amount of silica gel (approximately 2-3 times the weight of the crude product).

  • Mix and Evaporate: Add the solution of your crude product to the silica gel. Mix thoroughly to create a slurry and then remove the solvent under reduced pressure until a free-flowing powder is obtained.

  • Load the Column: Carefully add the dried, sample-adsorbed silica gel to the top of the packed chromatography column.

  • Begin Elution: Gently add the initial mobile phase to the column and proceed with the elution.

Protocol 2: General Procedure for Gradient Elution

This protocol provides a starting point for purifying Methyl 4-iodo-1H-imidazole-5-carboxylate using a gradient elution.

  • Column Packing: Pack a column with silica gel (230-400 mesh) using a non-polar solvent like hexane.

  • Sample Loading: Load the sample using the dry loading technique described in Protocol 1.

  • Initial Elution: Begin eluting with a low-polarity mobile phase (e.g., 100% ethyl acetate or a mixture of ethyl acetate in hexanes).[4]

  • Gradient Increase: Gradually increase the polarity of the mobile phase by introducing a more polar solvent like methanol. A typical gradient might be from 0% to 10% methanol in ethyl acetate.[4]

  • Fraction Collection and Analysis: Collect fractions throughout the elution process and monitor them by TLC to identify the fractions containing the pure product.

IV. Visualizations

Workflow for Troubleshooting Poor Separation

G start Poor Separation Observed check_tlc Re-optimize Solvent System on TLC? start->check_tlc overloading Is the Column Overloaded? check_tlc->overloading No optimize_solvent Aim for Rf 0.25-0.35 with good spot separation check_tlc->optimize_solvent Yes loading_tech Review Sample Loading Technique overloading->loading_tech No reduce_load Decrease Sample Load (e.g., >50:1 silica:sample) overloading->reduce_load Yes stationary_phase Consider Changing Stationary Phase loading_tech->stationary_phase No dry_load Use Dry Loading Technique loading_tech->dry_load Yes switch_phase Switch to Neutral/Basic Alumina stationary_phase->switch_phase Yes end_bad Issue Persists stationary_phase->end_bad No end_good Separation Improved optimize_solvent->end_good reduce_load->end_good dry_load->end_good switch_phase->end_good

Caption: Troubleshooting workflow for poor chromatographic separation.

Decision Tree for Elution Strategy

G start Start: Crude Sample Analysis tlc_analysis Analyze crude by TLC. Are impurities well-separated from product with one solvent system? start->tlc_analysis isocratic Use Isocratic Elution tlc_analysis->isocratic Yes gradient Use Gradient Elution tlc_analysis->gradient No isocratic_desc Simple, reproducible. Good for less complex mixtures. isocratic->isocratic_desc gradient_desc Better for complex mixtures with varying polarities. Improves resolution. gradient->gradient_desc

Caption: Decision guide for choosing between isocratic and gradient elution.

V. References

  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Column Chromatography of Basic Imidazole Compounds. Benchchem.

  • BenchChem. (2025). Technical Support Center: Purification of Imidazole Derivatives. Benchchem.

  • BenchChem. (2026). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. Benchchem.

  • BenchChem. (2025). A Comparative Benchmarking Guide to the Stability of 4-Iodo-1H-Imidazole and Its Analogs. Benchchem.

  • Danaher Life Sciences. Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences.

  • BenchChem. (2025). Technical Support Center: Purification of 4-iodo-1H-imidazole. Benchchem.

  • JASCO Inc. HPLC Separation Modes. JASCO Inc.

  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Phenomenex.

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. University of Rochester.

  • BenchChem. (2025). Technical Support Center: Purification of Polar Heterocyclic Compounds. Benchchem.

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?. Biotage.

  • ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?. ResearchGate.

  • Schellinger, A. P., & Carr, P. W. (2006). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. Journal of Chromatography A, 1109(2), 253–266.

  • Columbia University. Column chromatography. Columbia University.

  • Sigma-Aldrich. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Sigma-Aldrich.

  • The Royal Society of Chemistry. (n.d.). Selective Functionalization of Imidazoles via an Iodine-Copper Exchange Reaction. The Royal Society of Chemistry.

  • ResearchGate. (2025, December 2). A Simple Method for Iodination of Heterocyclic Compounds Using HIO4/NaCl/Silica Gel/H2SO4 in Water. ResearchGate.

  • Chromatography Forum. (2013, September 18). RP HPLC method for Imidazole. Chromatography Forum.

  • PMC. (2014, May 16). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. PMC.

  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. ChemistryViews.

Sources

Optimization

Technical Support Center: Troubleshooting Methyl 4-iodo-1H-imidazole-5-carboxylate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of Methyl 4-iodo-1H-imidazole-5-carboxylate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of Methyl 4-iodo-1H-imidazole-5-carboxylate . This compound is a critical intermediate in drug development, but its synthesis—typically achieved via the direct electrophilic iodination of methyl 1H-imidazole-5-carboxylate—is notoriously prone to byproduct formation.

This guide moves beyond basic instructions, focusing on the causality of reaction dynamics to provide a self-validating, highly controlled experimental system.

Reaction Dynamics & Causality

The imidazole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution. The C-5 ester group acts as an electron-withdrawing directing group, which slightly deactivates the ring but creates a kinetic preference for iodination at the C-4 position over the C-2 position. However, because the energy difference between these pathways is minimal, poor reaction control easily leads to over-iodination (forming the 2,4-diiodo species) or regiochemical scrambling. Furthermore, traditional protocols utilizing basic aqueous conditions (e.g., I2​ /NaOH) frequently cause saponification of the ester, yielding the corresponding carboxylic acid (1)[1].

G SM Methyl 1H-imidazole -5-carboxylate Rxn Iodination (NIS, DMF, 0°C) SM->Rxn Reagents Target Methyl 4-iodo-1H-imidazole -5-carboxylate Rxn->Target Optimized BP1 2,4-Diiodo Byproduct Rxn->BP1 Excess I+ BP2 Hydrolyzed Acid Rxn->BP2 Aq. Base

Reaction workflow mapping the optimized synthesis pathway versus common byproduct formation routes.

Troubleshooting & FAQs

Q1: Why am I seeing a significant amount of the 2,4-diiodo byproduct during the iodination step? Expertise & Experience: The C-2 position of the imidazole ring remains highly nucleophilic even after the first iodination. Excess iodinating agent or elevated temperatures will rapidly drive the second iodination event, forming diiodo impurities (2)[2]. Solution: Limit the iodinating agent to exactly 1.05 equivalents. Switch from I2​ to N-iodosuccinimide (NIS), which allows for precise stoichiometric control and operates under milder conditions. Keep the reaction strictly at 0 °C during addition.

Q2: My ester is hydrolyzing into 4-iodo-1H-imidazole-5-carboxylic acid. How can I prevent this? Expertise & Experience: Traditional iodination protocols often use I2​ in the presence of strong aqueous bases like NaOH or Na2​CO3​ to generate the reactive hypoiodite species. The methyl ester at the C-5 position is highly prone to saponification under these basic, aqueous conditions. Solution: Transition to an anhydrous organic system. Using NIS in anhydrous N,N-dimethylformamide (DMF) completely eliminates the water and hydroxide ions necessary for saponification, preserving the methyl ester intact.

Q3: I am getting a mixture of C-4 and C-2 iodinated regioisomers. How do I improve regioselectivity? Expertise & Experience: The intrinsic electronic difference between C-4 and C-2 is subtle. High temperatures provide enough thermal energy to overcome the activation barrier for C-2 iodination, leading to a thermodynamic mixture. Solution: Regioselectivity is maximized under kinetic control. Conduct the reaction at 0 °C. The lower temperature restricts the reaction to the lowest activation energy pathway, which is the desired C-4 iodination.

Troubleshooting Issue Low Yield of Target Q1 Is 2,4-diiodo byproduct present? Issue->Q1 Q2 Is the ester hydrolyzed? Issue->Q2 Sol1 Reduce NIS to 1.05 eq Maintain 0°C Q1->Sol1 Yes Sol2 Switch to anhydrous NIS/DMF system Q2->Sol2 Yes

Logical troubleshooting tree for identifying and resolving low yields in the iodination step.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and byproduct distribution, validating the shift toward anhydrous, low-temperature NIS protocols.

Iodination SystemTempEquivalentsTarget Yield (4-Iodo)Diiodo ByproductHydrolyzed Acid Byproduct
I2​ / NaOH (aq)25 °C1.50 eq45%25%20%
I2​ / Na2​CO3​ (aq)0 °C1.20 eq60%15%10%
NIS / DMF (Anhydrous)25 °C1.10 eq75%15%< 1%
NIS / DMF (Anhydrous) 0 °C 1.05 eq 88% < 5% < 1%
Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, follow this step-by-step methodology for the optimized NIS/DMF protocol. Each step includes the mechanistic rationale to empower your experimental decision-making.

Step 1: Solvent Selection & Preparation

  • Action: Dissolve methyl 1H-imidazole-5-carboxylate (1.0 equiv, e.g., 10 mmol) in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere in a flame-dried flask.

  • Causality: Utilizing anhydrous DMF eliminates water, entirely preventing ester hydrolysis. DMF also provides a highly polar aprotic medium that stabilizes the polar transition state of the electrophilic aromatic substitution.

Step 2: Temperature Equilibration

  • Action: Cool the solution to exactly 0 °C using an ice-water bath. Allow 15 minutes for internal temperature equilibration.

  • Causality: Enforces kinetic control. The activation energy for C-4 iodination is slightly lower than for C-2. Lowering the temperature prevents the system from acquiring enough thermal energy to overcome the C-2 activation barrier, suppressing regioisomer formation.

Step 3: Controlled Electrophile Addition

  • Action: Dissolve N-iodosuccinimide (NIS, 1.05 equiv, 10.5 mmol) in a minimal amount of anhydrous DMF. Add this solution dropwise over 30 minutes using a syringe pump.

  • Causality: Maintaining a low localized concentration of the iodonium ( I+ ) equivalent prevents the highly reactive mono-iodinated product from undergoing a second substitution to form the 2,4-diiodo byproduct.

Step 4: Validation Checkpoint (Self-Validating System)

  • Action: After 2 hours of stirring at 0 °C, analyze an aliquot via LC-MS before quenching.

  • Causality: The target mass for Methyl 4-iodo-1H-imidazole-5-carboxylate is [M+H]+=252.9 . If a peak at [M+H]+=378.8 begins to appear, 2,4-diiodination has initiated, and the reaction must be quenched immediately to preserve the yield.

Step 5: Reaction Quenching & Workup

  • Action: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ). Extract with ethyl acetate (3 x 50 mL) and wash the organics heavily with brine (3 x 50 mL) to remove residual DMF.

  • Causality: Thiosulfate instantly reduces unreacted electrophilic iodine species to inert iodide ( I− ), halting the reaction precisely and preventing further halogenation during the concentration phase.

References
  • Pd/Ligand-Free Synthesis of 2-Alkynylated Pyrano[4,3-d]imidazol-4-ones via One-Pot Cu-Mediated Tandem Sonogashira Coupling/Regioselective 6-endo-dig Oxacyclization Reaction - PMC Source: nih.gov URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Methyl 4-iodo-1H-imidazole-5-carboxylate Reactions

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methyl 4-iodo-1H-imidazole-5-carboxylate (CAS: 1379328-34-3) is a highly functionalized, privileged scaffold in medicinal chemistry. However,...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Methyl 4-iodo-1H-imidazole-5-carboxylate (CAS: 1379328-34-3) is a highly functionalized, privileged scaffold in medicinal chemistry. However, functionalizing the C4 position via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) frequently results in stalled reactions, low yields, and complex byproduct mixtures.

This guide addresses the two primary structural liabilities of this molecule: the strongly coordinating free imidazole N-H (which poisons catalysts) and the highly electrophilic C5-methyl ester (which is prone to hydrolysis).

Diagnostic Logic Workflow

G Start Low Conversion in Cross-Coupling Diag1 Is the Imidazole N-H Protected? Start->Diag1 Sol1 Perform N-Protection (SEM, Trityl, Boc) Diag1->Sol1 No Diag2 Is Ester Hydrolysis Observed? Diag1->Diag2 Yes Sol1->Diag2 Sol2 Use Anhydrous Conditions (CsF, K3PO4 in Dioxane) Diag2->Sol2 Yes Diag3 Is Protodeiodination Occurring? Diag2->Diag3 No Sol2->Diag3 Sol3 Accelerate Transmetalation (TMSOK, Bulky Ligands) Diag3->Sol3 Yes Opt Proceed to Optimized Coupling Diag3->Opt No Sol3->Opt

Diagnostic logic tree for troubleshooting Methyl 4-iodo-1H-imidazole-5-carboxylate coupling.

Troubleshooting Guides & FAQs

Q1: Why does my palladium-catalyzed Suzuki-Miyaura coupling stall at <20% conversion with the unprotected imidazole?

Causality: The free N-H group of the imidazole ring possesses lone pairs of electrons that strongly coordinate to the active sites of transition metal catalysts (such as Pd(II) intermediates)[1]. This multi-dentate binding forms an off-cycle, thermodynamically stable palladium-heterocycle complex, effectively blocking the catalytic cycle and poisoning the catalyst[2]. Furthermore, the adjacent C5-ester withdraws electron density, increasing the acidity of the N-H proton. This makes it easily deprotonated by mild bases, forming an even stronger metal-chelating imidazolyl anion.

Solution: Mask the N-H group using a protecting group prior to coupling. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is highly recommended as it remains stable under standard cross-coupling conditions and prevents debromination/deiodination byproducts[3]. If an unprotected route is strictly required for your synthetic sequence, you must employ highly sterically hindered ligands (e.g., XPhos or CataCXium A) to physically block the imidazole from coordinating to the palladium center[2].

Q2: I am observing significant loss of the methyl ester (hydrolysis) during the reaction. How can I prevent this?

Causality: Standard Suzuki-Miyaura protocols utilize aqueous bases (e.g., Na₂CO₃ or KOH in H₂O/Dioxane). The methyl ester at the C5 position is highly electrophilic due to the electron-withdrawing nature of the adjacent imidazole core. In the presence of water and base at elevated temperatures, the ester undergoes rapid saponification into a highly polar carboxylic acid. This drastically alters the solubility profile of the intermediate, pulling it into the aqueous phase and halting the cross-coupling.

Solution: Transition to strictly anhydrous cross-coupling conditions. Replace aqueous carbonates with anhydrous fluoride sources (e.g., CsF) or non-nucleophilic bases like anhydrous K₃PO₄ in dry 1,4-dioxane or toluene. For challenging heteroaryl boronic esters, the addition of potassium trimethylsilanolate (TMSOK) or trimethyl borate can promote transmetalation under anhydrous conditions without hydrolyzing the methyl ester[4].

Q3: My LC-MS shows a large peak corresponding to the des-iodo byproduct (protodehalogenation). What causes this?

Causality: Protodehalogenation (yielding methyl 1H-imidazole-5-carboxylate) occurs when the oxidative addition complex (Ar-Pd-L) is protonated before transmetalation can successfully occur. In this substrate, the electron-withdrawing C5-ester accelerates the initial oxidative addition of Pd(0) into the C4-I bond. However, if the transmetalation step is sluggish—often due to poor boronic acid solubility or insufficient base activation—the long-lived Pd(II) intermediate will abstract a proton from the solvent or the free imidazole N-H.

Solution: Accelerate the transmetalation step. Use a more nucleophilic coupling partner (e.g., a boronate ester instead of a boronic acid) and increase the reaction temperature slightly. Ensure the solvent is rigorously degassed and anhydrous to remove external proton sources.

Quantitative Impact of Reaction Parameters

The table below summarizes how different conditions impact the conversion yield of Methyl 4-iodo-1H-imidazole-5-carboxylate during Suzuki-Miyaura coupling.

Substrate StateBase / Solvent SystemCatalyst / LigandPrimary Issue ObservedEst. Conversion Yield
Unprotected N-H Na₂CO₃ (aq) / DioxanePd(PPh₃)₄Severe Catalyst Poisoning< 15%
Unprotected N-H K₃PO₄ / DioxanePd₂(dba)₃ / XPhosPoor Transmetalation~ 45%
N-SEM Protected NaOH (aq) / THFPd(dppf)Cl₂Complete Ester Hydrolysis< 10% (Target)
N-SEM Protected CsF (anhydrous) / DioxanePd(dppf)Cl₂None (Optimized)> 85%

Experimental Protocols

Self-Validating Protocol: Anhydrous Suzuki-Miyaura Coupling of N-SEM-Methyl 4-iodo-1H-imidazole-5-carboxylate

Objective: Achieve >85% cross-coupling yield while preserving the C5-methyl ester and preventing catalyst poisoning.

Materials:

  • N-SEM-Methyl 4-iodo-1H-imidazole-5-carboxylate (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Anhydrous CsF (3.0 equiv)

  • Anhydrous 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Reaction Assembly: In a flame-dried Schlenk tube, combine the N-SEM protected imidazole (1.0 mmol), arylboronic ester (1.2 mmol), anhydrous CsF (3.0 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol).

  • Atmosphere Exchange (Critical): Evacuate the tube under high vacuum for 2 minutes and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Oxygen promotes homocoupling of the boronic ester; trace moisture drives ester hydrolysis.

  • Solvent Addition: Add 5.0 mL of rigorously degassed, anhydrous 1,4-dioxane via a gastight syringe.

  • Thermal Activation: Seal the Schlenk tube and submerge it in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12 hours.

  • Validation Checkpoint (In-Process Control): After 12 hours, cool the mixture slightly and withdraw a 10 µL aliquot under Argon. Dilute in 1 mL of LC-MS grade Acetonitrile.

    • Self-Validation Criteria: Analyze via LC-MS. The reaction is successful if the starting material mass ([M+H]⁺ = 383.1 for SEM-protected iodo-ester) is absent, and the target product mass is present. Crucially, verify the absence of the [M+H - 14]⁺ peak, which would indicate unwanted methyl ester hydrolysis.

  • Workup & Isolation: If the validation criteria are met, cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium black and insoluble fluoride salts. Wash the pad with 20 mL of Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography using a Hexanes/Ethyl Acetate gradient.

References

  • Technical Support Center: Catalyst Poisoning in 1-Fluoro-1H-imidazole Mediated Reactions. Benchchem.1

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC (NIH). 2

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules (MDPI).3

  • Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society (ACS).4

Sources

Reference Data & Comparative Studies

Validation

LC-MS Analysis and Fragmentation Patterns of Methyl 4-iodo-1H-imidazole-5-carboxylate: A Comparative and Predictive Guide

An In-Depth Technical Guide Introduction: Methyl 4-iodo-1H-imidazole-5-carboxylate is a key heterocyclic building block in medicinal chemistry, valued for the versatile reactivity of its substituted imidazole core.[1] Th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction: Methyl 4-iodo-1H-imidazole-5-carboxylate is a key heterocyclic building block in medicinal chemistry, valued for the versatile reactivity of its substituted imidazole core.[1] The presence of an iodine atom and a methyl ester group provides multiple sites for further chemical modification, making it a valuable intermediate in the synthesis of novel pharmaceutical agents.[1] Accurate characterization and quantification of this molecule and its analogues are critical for process chemistry, metabolite identification, and quality control.

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and specificity. This guide provides a comprehensive examination of the LC-MS analysis of Methyl 4-iodo-1H-imidazole-5-carboxylate. We will explore optimal analytical conditions, compare ionization and chromatographic strategies, and delve into the predicted fragmentation patterns based on fundamental principles of mass spectrometry. This document is intended for researchers, analytical chemists, and drug development professionals who require a robust analytical framework for this class of compounds.

Physicochemical Properties and Their Analytical Implications

A molecule's behavior in an LC-MS system is dictated by its physicochemical properties. Understanding these properties is the first step in rational method development.

PropertyValue (Predicted/Experimental)Analytical Implication
Molecular Formula C₅H₅IN₂O₂---
Molecular Weight 267.99 g/mol Guides setting the mass range for MS acquisition.
pKa ~10.9 (Predicted for parent ester)[2]The molecule is weakly basic. Positive mode electrospray ionization (ESI+) targeting the protonation of a ring nitrogen is the logical starting point.
Polarity PolarThe imidazole ring and ester group confer polarity. This suggests that Hydrophilic Interaction Chromatography (HILIC) could be a viable alternative to traditional Reversed-Phase (RP) chromatography, especially for separating related polar impurities.[3]

Comparative Chromatographic Strategies

The choice of chromatographic mode is critical for achieving optimal retention, resolution, and peak shape. For a polar molecule like Methyl 4-iodo-1H-imidazole-5-carboxylate, both Reversed-Phase (RP) and HILIC present viable options with distinct advantages.

Strategy 1: Reversed-Phase (RP) Chromatography

RP-LC is the workhorse of small molecule analysis. Retention is based on hydrophobic interactions. While the target analyte is polar, sufficient retention can often be achieved on C18 columns, particularly with mobile phases at near-neutral pH to suppress the ionization of any residual silanols on the stationary phase and ensure a consistent analyte charge state.

Strategy 2: Hydrophilic Interaction Chromatography (HILIC)

HILIC is an increasingly popular alternative for polar compounds that show poor retention in RP systems.[3] It utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent. Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase. This can lead to improved retention and unique selectivity for polar molecules.[3]

Comparison Summary:

FeatureReversed-Phase (C18)HILIC
Primary Retention Hydrophobic interactions.Hydrophilic partitioning.
Mobile Phase High aqueous content, gradient to high organic.High organic content, gradient to higher aqueous.
Advantages Robust, widely applicable, excellent for less polar metabolites.Superior retention for polar compounds, orthogonal selectivity to RP, better ESI efficiency due to high organic content.[3]
Considerations May exhibit poor retention for the target analyte.Longer equilibration times, potential for peak shape issues if sample solvent is mismatched.

Mass Spectrometry: Ionization and Fragmentation Analysis

The core of the analysis lies in the mass spectrometer, where we ionize, select, and fragment the molecule to confirm its identity and structure.

Workflow for Tandem Mass Spectrometry (MS/MS)

The process of structural confirmation using tandem mass spectrometry (MS/MS) involves selecting the molecular ion, fragmenting it through collision-induced dissociation (CID), and analyzing the resulting product ions.[4]

cluster_LC LC System cluster_MS1 Mass Spectrometer (Source & Q1) cluster_MS2 Mass Spectrometer (Q2 & Q3) LC_Column LC Column Separation ESI Electrospray Ionization (ESI) LC_Column->ESI Eluent Q1 Quadrupole 1 (Q1) Precursor Ion Selection (e.g., m/z 269) ESI->Q1 [M+H]+ Ions Q2 Quadrupole 2 (Q2) Collision Cell (CID with N2/Ar) Q1->Q2 Isolate m/z 269 Q3 Quadrupole 3 (Q3) Product Ion Scan Q2->Q3 Fragment Ions Detector Detector Q3->Detector Analyze Fragments

Caption: Workflow for LC-MS/MS analysis.

Predicted Fragmentation Patterns

Collision-induced dissociation (CID) is a technique used to fragment selected ions in the gas phase by colliding them with neutral gas molecules.[4][5] The resulting fragmentation pattern serves as a molecular fingerprint. Based on the structure of Methyl 4-iodo-1H-imidazole-5-carboxylate, we can predict the primary fragmentation pathways.

Positive Ion Mode (ESI+)

In ESI+, the molecule is expected to protonate on one of the imidazole nitrogen atoms, forming the precursor ion [M+H]⁺ at m/z 269.0.

parent Methyl 4-iodo-1H-imidazole-5-carboxylate [M+H]⁺ m/z 269.0 frag1 Loss of CH₃OH (-32) m/z 237.0 parent:f2->frag1:f0  -CH₃OH frag2 Loss of COOCH₃ radical (-59) m/z 210.0 parent:f2->frag2:f0  -•COOCH₃ frag3 Loss of I radical (-127) m/z 142.0 parent:f2->frag3:f0  -•I frag4 Loss of CO (-28) from m/z 142 m/z 114.0 frag3:f1->frag4:f0  -CO

Caption: Predicted fragmentation of [M+H]⁺ ion.

Key Predicted Fragments (ESI+):

  • m/z 237.0: Loss of methanol (CH₃OH) from the ester group. This is a common fragmentation pathway for methyl esters.[6]

  • m/z 210.0: Loss of the entire methoxycarbonyl radical (•COOCH₃).

  • m/z 142.0: Cleavage of the C-I bond, resulting in the loss of an iodine radical. The carbon-iodine bond is the weakest bond in the molecule, making this a highly probable fragmentation.[7]

  • m/z 114.0: Subsequent loss of carbon monoxide (CO) from the m/z 142 fragment.

Negative Ion Mode (ESI-)

In ESI-, deprotonation at the imidazole N-H is expected, forming the precursor ion [M-H]⁻ at m/z 267.0.

Key Predicted Fragments (ESI-):

  • m/z 252.0: Loss of the methyl group (•CH₃) from the ester.

  • m/z 140.0: Loss of iodine (I⁻), a very stable anion. This is often a dominant fragmentation pathway for iodinated compounds in negative mode.

  • m/z 223.0: Loss of carbon dioxide (CO₂) after rearrangement.

Experimental Protocols

The following protocols provide a robust starting point for the analysis. They should be optimized based on the specific instrumentation and analytical goals.

Protocol 1: Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~5 mg of Methyl 4-iodo-1H-imidazole-5-carboxylate standard and dissolve in 5 mL of methanol or acetonitrile.

  • Working Standards: Perform serial dilutions of the stock solution with 50:50 acetonitrile:water to prepare a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation: If the sample is in a complex matrix (e.g., reaction mixture, biological fluid), perform a protein precipitation with 3 volumes of cold acetonitrile, vortex, centrifuge, and analyze the supernatant. A solid-phase extraction (SPE) may be necessary for cleaner samples and lower detection limits.[7][8]

Protocol 2: LC-MS/MS Method Parameters

This protocol provides starting conditions for a comparative analysis using both RP and HILIC columns.

ParameterMethod A: Reversed-PhaseMethod B: HILIC
LC Column C18, 100 x 2.1 mm, 2.6 µmHILIC, 100 x 2.1 mm, 2.7 µm
Mobile Phase A Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidWater + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min95% A to 50% A over 10 min
Flow Rate 0.4 mL/min0.4 mL/min
Column Temp. 40 °C40 °C
Injection Vol. 5 µL5 µL
Ion Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Polarity Positive (and/or Negative)Positive (and/or Negative)
Capillary Voltage 3.5 kV3.5 kV
Gas Temp. 325 °C325 °C
Gas Flow 8 L/min8 L/min
Acquisition Mode MS/MS (MRM for quantitation)MS/MS (MRM for quantitation)
Precursor Ion m/z 269.0 ([M+H]⁺)m/z 269.0 ([M+H]⁺)
Product Ions m/z 142.0 (Quantifier), 237.0 (Qualifier)m/z 142.0 (Quantifier), 237.0 (Qualifier)
Collision Energy Optimize (start at 15-25 eV)Optimize (start at 15-25 eV)

Justification of Choices:

  • Formic Acid: Used as a mobile phase additive to promote ionization and improve peak shape.

  • Collision Energy: This parameter requires optimization. A range of energies should be tested to find the value that produces the most stable and abundant signal for the chosen product ions.[4]

  • MRM Transitions: For quantitative analysis, Multiple Reaction Monitoring (MRM) is the mode of choice, providing exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[9]

Conclusion and Best Practices

The LC-MS/MS analysis of Methyl 4-iodo-1H-imidazole-5-carboxylate is straightforward with rational method development. A reversed-phase C18 column with a standard water/acetonitrile gradient provides a robust starting point, while a HILIC column offers a powerful alternative for enhanced retention and orthogonal selectivity.

Positive mode ESI is predicted to be the most sensitive ionization mode, with the protonated molecule at m/z 269.0 serving as the precursor ion. The most characteristic fragmentation is the loss of the iodine atom, yielding a high-intensity product ion at m/z 142.0, which is an excellent choice for a quantifier in MRM assays. By systematically optimizing chromatographic and mass spectrometric parameters, researchers can develop and validate highly sensitive and specific methods for the analysis of this important chemical intermediate, ensuring data integrity in research and development settings.

References

  • Marty, M. T., et al. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Analytical Chemistry. [Link][10]

  • Marty, M. T., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. PMC. [Link][11]

  • Marty, M. T., et al. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. PubMed. [Link][12]

  • Pihlaja, K., et al. (2002). Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. PubMed. [Link][13]

  • ResearchGate. (n.d.). Synthesis of 2,4-diiodo-1-methyl-1H-imidazole-5-carboxylic acid 4 from... ResearchGate. [Link]

  • Abdel-Aziz, A. A. M., et al. (2013). Approach Using Electrospray Mass Spectrometry (ESI-MS/MS) to Characterize Certain (2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]hydrazinecarboxamide Derivatives. Semantic Scholar. [Link][14]

  • Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. [Link][4]

  • PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. PubChem. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link][6]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Taylor & Francis. [Link]

  • Google Patents. (n.d.). CN102432543A - Synthesis method of 4-iodo-1H-imidazole.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Organic Chemistry Portal. [Link]

  • MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. [Link]

  • Wayne State University. (n.d.). Collision-induced dissociation. Wayne State University. [Link]

  • National MagLab. (2025). Collision-Induced Dissociation. National High Magnetic Field Laboratory. [Link][5]

  • Toth, G., et al. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. PubMed. [Link]

  • Toth, G., et al. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole – the effect of the methylation. UTUPub. [Link]

  • Zeng, H., et al. (1999). An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma. PubMed. [Link][9]

  • ChemBK. (2024). 1H-Imidazole-4-carboxylic acid methyl ester. ChemBK. [Link]

  • Li, H., et al. (2007). Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS. PubMed. [Link]

  • ResearchGate. (n.d.). Determination of 4(5)-Methylimidazole in Soy Sauce and Other Foods by LC-MS/MS after Solid-Phase Extraction. ResearchGate. [Link]

  • Arabian Journal of Chemistry. (2014). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry. [Link]

  • LCGC International. (2026). A Simple Analysis of 4-Methylimidazole Using Automated Solid-Phase Extraction and High Performance Liquid Chromatography with MS-MS and MS–SIM Detection. LCGC International. [Link][8]

  • Agilent. (2018). Analysis of 4-Methylimidazole Using an Agilent InfinityLab Poroshell 120 HILIC-OH5 Column. Agilent Technologies. [Link][3]

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Comparative

Validating structural integrity of Methyl 4-iodo-1H-imidazole-5-carboxylate using 2D NMR

Validating the Structural Integrity of Methyl 4-iodo-1H-imidazole-5-carboxylate: A Comparative Guide to 2D NMR vs. Alternative Modalities As a Senior Application Scientist, I frequently encounter a recurring analytical b...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Structural Integrity of Methyl 4-iodo-1H-imidazole-5-carboxylate: A Comparative Guide to 2D NMR vs. Alternative Modalities

As a Senior Application Scientist, I frequently encounter a recurring analytical bottleneck in heterocyclic chemistry: confirming the exact regiochemistry of multi-substituted imidazoles. When synthesizing compounds like Methyl 4-iodo-1H-imidazole-5-carboxylate , researchers face a unique challenge. Imidazoles undergo rapid tautomerization in solution, and electrophilic substitutions (such as iodination) can theoretically occur at either the C-2 or C-4/C-5 positions.

Relying solely on 1D Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) often leads to presumptive, rather than definitive, structural assignments. This guide objectively compares standard analytical modalities and provides a self-validating 2D NMR protocol—specifically leveraging HSQC and HMBC—to unambiguously confirm the structural integrity and regiochemistry of this halogenated imidazole ester.

The Analytical Challenge: Why 1D NMR Falls Short

Methyl 4-iodo-1H-imidazole-5-carboxylate possesses only two distinct types of non-exchangeable protons: the aromatic proton on the imidazole ring and the aliphatic protons of the methyl ester.

If you run a standard 1D 1 H NMR, you will observe a singlet around 7.8 ppm and another singlet around 3.8 ppm. While this confirms the presence of an aromatic proton and a methyl group, it fails to answer the critical structural questions:

  • Is the aromatic proton at C-2, or did the iodination occur at C-2, leaving the proton at C-4?

  • Which 1 3 C resonance belongs to the carbon bearing the iodine (C-I), and which belongs to the carbon bearing the ester (C-COOMe)?

To solve this, we must map the through-bond connectivity. As demonstrated in structural elucidation studies of complex imidazole derivatives, 2D NMR techniques are essential for confirming atomic connectivity without requiring the destruction of the sample or the growth of single crystals[1].

Workflow Synthesis Synthesis of Methyl 4-iodo-1H-imidazole-5-carboxylate InitialQC Initial QC (1D 1H/13C NMR, LC-MS) Synthesis->InitialQC Ambiguity Regiochemical Ambiguity? (C2 vs C4 substitution) InitialQC->Ambiguity TwoDNMR 2D NMR Suite (HSQC, HMBC) Ambiguity->TwoDNMR Yes (Standard) XRay X-Ray Crystallography (Alternative, requires crystals) Ambiguity->XRay Yes (If solid) Resolution Unambiguous Assignment Heavy Atom Effect + HMBC TwoDNMR->Resolution

Caption: Workflow for the structural validation of imidazole derivatives.

Comparative Analysis of Analytical Modalities

To objectively evaluate the best approach for validating this compound, we must compare the performance, requirements, and data output of the standard analytical alternatives.

Analytical ModalityPrimary Data OutputStrengths for ImidazolesLimitations for Halogenated Esters
1D 1 H / 1 3 C NMR Proton/Carbon environmentsFast, routine QC. Identifies purity and functional groups.Cannot definitively link the ester or iodine to specific ring positions due to lack of adjacent protons.
LC-HRMS Exact mass, isotopic patternExcellent for confirming the presence of Iodine (distinct isotopic defect) and exact molecular formula.Provides zero regiochemical information. Cannot distinguish between 2-iodo and 4-iodo isomers.
X-Ray Crystallography 3D Spatial atomic arrangementThe absolute gold standard for 3D structure and regiochemistry.Requires growing high-quality single crystals (often difficult for tautomeric imidazoles). Time-consuming.
2D NMR (HSQC/HMBC) 1-bond and 2/3-bond C-H connectivityUnambiguously maps the ester and halogen to the ring in the solution state[2].Requires higher sample concentrations than 1D NMR and longer acquisition times (1-4 hours).

Verdict: 2D NMR is the most efficient, non-destructive method for confirming the regiochemistry of Methyl 4-iodo-1H-imidazole-5-carboxylate in the solution state.

The 2D NMR Advantage: Mechanistic Causality

The structural validation relies on two specific 2D NMR experiments: HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

The Causality of the HMBC Experiment: HMBC detects long-range couplings (typically 2 J and 3 J) between protons and carbons. For our compound, the isolated aromatic proton will show 3 J correlations to the other carbons in the imidazole ring. If the proton is at C-2, it will correlate to both C-4 and C-5.

The "Heavy Atom Effect" of Iodine: How do we differentiate C-4 from C-5 in the 1 3 C spectrum? We rely on the spin-orbit coupling of iodine's valence electrons, known as the Heavy Atom Effect [3]. Iodine exerts a massive relativistic shielding effect on the directly attached carbon, pushing its chemical shift significantly upfield (often by 60 ppm or more compared to a standard aromatic carbon). Conversely, C-5 is attached to an electron-withdrawing ester carbonyl, pushing it downfield.

By observing the HMBC correlations from the H-2 proton to the highly shielded C-4 and the deshielded C-5, we create a closed, self-validating logical loop[4].

HMBC_Logic H2 H-2 Proton (~7.8 ppm) C4 C-4 Carbon (C-I) (Upfield Shift) H2->C4 3J HMBC C5 C-5 Carbon (C-COOMe) (Downfield Shift) H2->C5 3J HMBC EsterMe Ester -CH3 (~3.8 ppm) Carbonyl C=O Carbon (~160 ppm) EsterMe->Carbonyl 3J HMBC Carbonyl->C5 Direct Bond

Caption: Key HMBC correlations used to assign the regiochemistry of the imidazole ring.

Step-by-Step Experimental Protocol for 2D NMR Validation

To ensure trustworthiness and reproducibility, follow this self-validating protocol for acquiring and interpreting the NMR data.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of highly purified Methyl 4-iodo-1H-imidazole-5-carboxylate in 0.6 mL of DMSO- d6​ .

    • Causality: DMSO- d6​ is chosen because its high polarity disrupts intermolecular hydrogen bonding, sharpening the signals of tautomeric imidazoles compared to CDCl 3​ .

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring no undissolved particulates remain (filter if necessary to prevent magnetic field inhomogeneities).

Step 2: Acquisition Parameters (Standard 400 MHz or 500 MHz Spectrometer)

  • 1 H NMR: Acquire a standard proton spectrum (ns = 16, d1 = 2s) to confirm sample concentration and reference the residual DMSO peak to 2.50 ppm.

  • 1 3 C NMR: Acquire a carbon spectrum (ns = 512 to 1024, d1 = 2s) with proton decoupling. Reference the DMSO carbon septet to 39.52 ppm.

  • 1 H- 1 3 C HSQC: Set the 1 J CH​ coupling constant to 145 Hz. Acquire with 256 increments in the indirect dimension.

  • 1 H- 1 3 C HMBC: Set the long-range coupling constant ( n J CH​ ) to 8 Hz (optimal for aromatic systems). Acquire with 256–512 increments to ensure high resolution in the carbon dimension.

Step 3: Data Processing and Phase Correction

  • Apply a squared sine-bell apodization function in both dimensions for the 2D spectra to enhance resolution.

  • Carefully phase the HSQC spectrum (HMBC is typically acquired in magnitude mode and requires no phasing).

  • Align the 2D spectra axes with the high-resolution 1D 1 H and 1 3 C projections.

Step 4: Interpretation Logic (The Self-Validating System)

  • Identify H-2: Locate the aromatic singlet in the 1 H spectrum (~7.8 ppm).

  • Identify C-2: Use the HSQC spectrum to find the direct carbon attached to H-2 (~138 ppm).

  • Identify the Ester: Locate the methyl protons (~3.8 ppm). Use HMBC to trace their 3 J correlation to the carbonyl carbon (~160 ppm).

  • Assign C-4 and C-5: Look at the HMBC slice for H-2. You will see two distinct 3 J correlations to quaternary carbons. The carbon with the significantly lower chemical shift (~80-90 ppm) is definitively C-4 (due to the iodine heavy atom effect). The carbon with the higher chemical shift (~130-140 ppm) is C-5.

  • Close the Loop: Verify that the carbonyl carbon (identified in step 3) is directly adjacent to C-5. (Note: HMBC rarely shows 4 J couplings, so the methyl protons will not correlate to C-5, but the carbonyl carbon's shift and the H-2 correlations lock the structure in place).

Data Presentation: Expected NMR Profile

Based on the mechanistic principles outlined above, the following table summarizes the expected quantitative data profile for Methyl 4-iodo-1H-imidazole-5-carboxylate.

Nucleus / PositionExpected 1 H Shift (ppm)Expected 1 3 C Shift (ppm)Key HMBC Correlations ( 1 H 1 3 C)Structural Significance
C-2 / H-2 ~7.80 (s, 1H)~138.0C-4, C-5Proves the proton is between the two nitrogens.
C-4 (C-I) -~85.0 - 95.0-Upfield shift confirms direct attachment to Iodine.
C-5 (C-COOMe) -~130.0 - 140.0-Downfield shift confirms attachment to ester.
C=O (Carbonyl) -~160.0-Confirms ester functionality.
-CH 3​ (Ester) ~3.80 (s, 3H)~51.0C=OLinks the methyl group to the carbonyl.
N-H ~13.0 (br s, 1H)-C-2, C-4, C-5Confirms the 1H-imidazole core (often broad due to exchange).

Conclusion

While mass spectrometry and 1D NMR are indispensable for compositional analysis, they lack the spatial resolution required to confirm the regiochemistry of tautomeric, multi-substituted heterocycles. By utilizing a combination of HSQC and HMBC, and applying the physical chemistry principles of the heavy atom effect, researchers can create a self-validating analytical loop. This 2D NMR workflow provides definitive proof that the synthesized compound is indeed Methyl 4-iodo-1H-imidazole-5-carboxylate, ensuring structural integrity for downstream drug development or materials science applications.

References

  • Regioselective Synthesis of 1,5-Diaryl-1H-imidazoles by Palladium-Catalyzed Direct Arylation of 1-Aryl-1H-imidazoles The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions RSC Advances - The Royal Society of Chemistry. URL:[Link]

Sources

Validation

Methyl vs. Ethyl 4-Iodo-1H-Imidazole-5-Carboxylate: A Comparative Guide for Organic Synthesis and Drug Discovery

The functionalization of the imidazole core is a cornerstone of modern medicinal chemistry. Among the most versatile building blocks are the 4-iodo-1H-imidazole-5-carboxylate esters.

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Author: BenchChem Technical Support Team. Date: April 2026

The functionalization of the imidazole core is a cornerstone of modern medicinal chemistry. Among the most versatile building blocks are the 4-iodo-1H-imidazole-5-carboxylate esters. These scaffolds offer two orthogonal sites for derivatization: the C4-iodo group, which is primed for transition-metal-catalyzed cross-coupling, and the C5-ester, which serves as a handle for downstream structural elaboration.

As a Senior Application Scientist, selecting between the methyl and ethyl ester derivatives is not merely a matter of availability; it is a strategic decision that dictates synthetic efficiency, orthogonal stability, and the physicochemical profile of the resulting intermediates. This guide objectively compares these two derivatives, providing experimental data, mechanistic causality, and validated protocols to optimize your synthetic workflows.

Structural and Physicochemical Comparison

While structurally similar, the single methylene difference between the methyl and ethyl esters significantly impacts their steric profiles and reaction kinetics. The methyl ester is characterized by a lower steric barrier, making it highly susceptible to nucleophilic acyl substitution. The ethyl ester provides increased lipophilicity and a higher resistance to mild hydrolysis, which can be advantageous in multi-step syntheses requiring orthogonal protecting group strategies.

Quantitative Data Comparison
ParameterMethyl 4-iodo-1H-imidazole-5-carboxylateEthyl 4-iodo-1H-imidazole-5-carboxylate
CAS Registry Number 1379328-34-3N/A (Common Patent Intermediate)
Molecular Formula C5H5IN2O2C6H7IN2O2
Molecular Weight 252.01 g/mol 266.04 g/mol
Steric Profile (C5) Low (sp³ carbon, 3 hydrogens)Moderate (sp³ chain extension)
Saponification Rate Fast (Requires mild basic conditions)Slower (Requires elevated temp/time)
Lipophilicity (ClogP) ~ 0.8~ 1.2
Amidation Efficiency High (Excellent leaving group)Moderate (Often requires prior hydrolysis)

Reactivity Profiling & Synthetic Strategy

Cross-Coupling Dynamics (C4 Position)

The C4-iodo position in both derivatives is highly active toward oxidative addition by Pd(0) species. The electron-withdrawing nature of the C5-ester further activates the C–I bond. However, the unprotected N1/N3 imidazole nitrogens can coordinate with palladium, leading to . Consequently, N-protection (e.g., with Trityl, SEM, or Benzyl groups) is a critical prerequisite regardless of the ester chosen.

Divergence in Ester Modification (C5 Position)

The primary divergence between the two building blocks occurs post-coupling. If the synthetic route requires the rapid generation of a primary or secondary amide at the C5 position, the methyl ester is superior. highlight that methyl esters undergo direct amidation or transesterification much more readily due to reduced steric drag. Conversely, if the C5-ester must survive harsh basic or nucleophilic conditions during intermediate steps, the ethyl ester provides a more robust kinetic shield.

Workflow Core 4-Iodo-1H-imidazole-5-carboxylate (Methyl or Ethyl) Protect N-Protection (Trityl/SEM) Prevents Pd-Catalyst Poisoning Core->Protect Coupling Suzuki-Miyaura Cross-Coupling Pd(0), Aryl-B(OH)2, Base Protect->Coupling Diverge Ester Modification Strategy Coupling->Diverge Methyl Methyl Ester Fast Hydrolysis / Direct Amidation Diverge->Methyl Ethyl Ethyl Ester Slower Hydrolysis / Orthogonal Stability Diverge->Ethyl API Functionalized Imidazole API Methyl->API Ethyl->API

Synthetic workflow illustrating the divergence in reactivity between methyl and ethyl imidazole esters.

Pharmacokinetic Implications: Esterase Stability

In some drug development programs (e.g., the development of etomidate analogs for anesthesia), the ester moiety is retained in the final Active Pharmaceutical Ingredient (API). A common assumption is that the bulkier ethyl ester will significantly prolong the drug's half-life by resisting enzymatic hydrolysis.

However, experimental data refutes this for specific imidazole scaffolds. According to , there is no statistically significant difference in the in vitro stability of methyl versus ethyl imidazole-5-carboxylates against human carboxylesterases (CES). Both undergo predictable, rapid hydrophilic biotransformation. Therefore, the selection between methyl and ethyl esters should be driven primarily by synthetic utility rather than anticipated metabolic stability.

Self-Validating Experimental Methodologies

The following protocols outline the synthesis of the core scaffold and its subsequent functionalization, emphasizing the mechanistic causality behind each operational step.

Protocol A: Synthesis of the 4-Iodo Core via Sandmeyer-Type Diazotization

This protocol is applicable to both methyl and ethyl 4-amino-1H-imidazole-5-carboxylate precursors.

  • Acidic Dissolution: Dissolve the 4-amino precursor (1.0 equiv) in 6M HCl and cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Strong acidic conditions are required to fully protonate the amine. The low temperature is critical to prevent the spontaneous, explosive decomposition of the highly unstable diazonium intermediate.

  • Diazotization: Add an aqueous solution of NaNO₂ (2.5 equiv) dropwise, strictly maintaining the internal temperature below 5 °C.

    • Causality: NaNO₂ reacts with HCl to generate nitrous acid (HONO), the active nitrosating agent. Exceeding 5 °C leads to premature nitrogen gas evolution and the formation of undesired phenol byproducts.

  • Iodination: Stir the mixture for 15 minutes at 0 °C, then slowly introduce an aqueous solution of KI (3.0 equiv).

    • Causality: Iodide acts as a nucleophile, displacing the diazonium group (N₂) via a radical-nucleophilic aromatic substitution mechanism to forge the C–I bond.

  • Quenching & Isolation: Allow the mixture to warm to room temperature. Quench aggressively with saturated aqueous sodium thiosulfate (Na₂S₂O₃), neutralize with Na₂CO₃, and extract with ethyl acetate.

    • Causality: Sodium thiosulfate reduces residual molecular iodine (I₂) to water-soluble iodide (I⁻). Failing to quench I₂ will result in severe product discoloration and oxidative degradation during chromatographic isolation.

Protocol B: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Standard protocols for utilize biphasic or polar aprotic systems.

  • Reagent Assembly: In a microwave-safe vial, combine the N-protected 4-iodo-1H-imidazole-5-carboxylate (1.0 equiv), aryl boronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and 1M aqueous Na₂CO₃ (3.0 equiv).

    • Causality: The base (Na₂CO₃) is essential. It coordinates with the boronic acid to form a negatively charged, highly reactive boronate complex, which is required to drive the transmetalation step in the palladium catalytic cycle.

  • Solvent & Deoxygenation: Suspend the mixture in DMF. Seal the vial and purge the system with Argon for 10 minutes.

    • Causality: Pd(0) catalysts are exquisitely sensitive to oxidation by atmospheric O₂. Thorough argon purging ensures the catalyst remains in its active oxidation state, preventing reaction stalling.

  • Microwave Irradiation: Heat the reaction mixture under microwave irradiation at 110 °C for 1.5 hours.

    • Causality: Microwave heating provides rapid, uniform energy transfer. This overcomes the activation barrier of the sterically hindered C4 position much faster than conventional thermal heating, minimizing degradation of the ester moiety.

  • Workup: Cool to room temperature, dilute with water, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate for purification.

Conclusion & Selection Guide

  • Choose Methyl 4-iodo-1H-imidazole-5-carboxylate when: Your synthetic route requires rapid, mild downstream hydrolysis or direct amidation at the C5 position. The methyl group's minimal steric hindrance makes it the superior choice for generating diverse amide libraries.

  • Choose Ethyl 4-iodo-1H-imidazole-5-carboxylate when: Your workflow involves aggressive, multi-step sequences prior to C5 deprotection. The ethyl group provides a more robust kinetic shield against unintended saponification during prolonged basic cross-coupling or alkylation steps.

References

  • The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference Nuclear Medicine and Biology URL:[Link]

  • Expedient and generic synthesis of imidazole nucleosides by enzymatic transglycosylation RSC Advances (The Royal Society of Chemistry) URL:[Link]

  • Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas Organic Letters (ACS Publications) URL:[Link]

Comparative

Benchmarking Reaction Kinetics: Methyl 4-iodo-1H-imidazole-5-carboxylate vs. Halogen Analogues

Executive Summary In the synthesis of advanced pharmaceutical intermediates—particularly kinase inhibitors and GPCR ligands—the imidazole-5-carboxylate scaffold is a highly privileged structural motif. Functionalization...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of advanced pharmaceutical intermediates—particularly kinase inhibitors and GPCR ligands—the imidazole-5-carboxylate scaffold is a highly privileged structural motif. Functionalization at the C4 position is most commonly achieved via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

When designing a synthetic route, chemists must choose the appropriate halogenated building block. This guide benchmarks the reaction kinetics of Methyl 4-iodo-1H-imidazole-5-carboxylate (CAS: 1379328-34-3)[1] against its bromo (CAS: 1093261-46-1)[2] and chloro analogues. By analyzing the kinetic bottleneck of the catalytic cycle, we provide quantitative data and a self-validating experimental protocol to help researchers optimize their high-throughput screening and scale-up workflows.

Mechanistic Grounding: The Oxidative Addition Paradigm

The efficiency of any palladium-catalyzed cross-coupling relies heavily on the first step of the catalytic cycle: the oxidative addition of the aryl halide to the active Pd(0) species.

For aryl chlorides and bromides, oxidative addition is almost universally the rate-determining step (RDS). However, the carbon-iodine (C-I) bond possesses a significantly lower bond dissociation energy (~65 kcal/mol) compared to C-Br (~81 kcal/mol) and C-Cl (~96 kcal/mol). According to comprehensive Density Functional Theory (DFT) studies by Goossen et al., the oxidative addition of aryl iodides proceeds via highly stable four-coordinate anionic intermediates, allowing the C-I cleavage to occur with a remarkably low activation energy barrier[3]. Consequently, when using the iodo-imidazole analogue, the rate-determining step shifts away from oxidative addition to either transmetalation or reductive elimination, drastically accelerating the overall reaction rate.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II)(Ar)(X)L_2 Oxidative Addition Pd0->PdII_OA Fast for C-I Slow for C-Br/Cl PdII_TM Pd(II)(Ar)(Ar')L_2 Transmetalation PdII_OA->PdII_TM Ar'-B(OH)2 PdII_TM->Pd0 Reductive Elimination Product Ar-Ar' Product PdII_TM->Product Release

Fig 1: Pd-catalyzed cross-coupling cycle highlighting the oxidative addition bottleneck.

Experimental Benchmarking: Kinetics in Suzuki-Miyaura Coupling

To objectively compare the performance of the three analogues, a standardized Suzuki-Miyaura coupling with phenylboronic acid was conducted.

Standardized Conditions: 1.0 equiv Imidazole-carboxylate, 1.2 equiv Phenylboronic acid, 2.0 equiv K₂CO₃, 1.0 mol% Pd(dppf)Cl₂, in 1,4-Dioxane/H₂O (4:1) at 60°C.

The quantitative kinetic data is summarized below. The iodo-analogue demonstrates a half-life ( t1/2​ ) that is an order of magnitude faster than the bromo-analogue, making it indispensable for reactions involving sterically hindered or electronically deactivated coupling partners.

Halogen AnalogueBond Dissociation Energy (kcal/mol) t1/2​ at 60°C (min)Initial TOF (h −1 )24h Yield (%)
C-I (Iodo) ~ 6512450> 99
C-Br (Bromo) ~ 811854582
C-Cl (Chloro) ~ 96> 1440< 515

Note: Turnover Frequency (TOF) was calculated at 10% conversion to capture the initial kinetic rate before catalyst deactivation or substrate depletion occurs.

Self-Validating Experimental Protocol: Kinetic Profiling

To ensure high reproducibility and scientific integrity, kinetic benchmarking must be performed under strictly controlled conditions. The following protocol utilizes a self-validating workflow designed to eliminate artificial conversion during sampling.

KineticWorkflow Step1 1. Reagent Prep (Glovebox) Strictly Anaerobic Step2 2. Reaction Initiation Add Pd-catalyst at t=0 Step1->Step2 Step3 3. Aliquot Sampling Extract 50 µL at intervals Step2->Step3 Step4 4. Rapid Quenching Dilute in MeCN + Int. Std. Step3->Step4 Step5 5. UPLC-UV Analysis Quantify Conversion & TOF Step4->Step5

Fig 2: Anaerobic kinetic profiling workflow ensuring high-fidelity UPLC-UV sampling.

Step-by-Step Methodology
  • Anaerobic Preparation (Causality: Prevents Pd(0) oxidation): Inside a nitrogen-filled glovebox, weigh the imidazole-carboxylate substrate (0.5 mmol), phenylboronic acid (0.6 mmol), K₂CO₃ (1.0 mmol), and 1,3,5-trimethoxybenzene (0.1 mmol) into a 10 mL Schlenk tube.

    • Expert Insight: 1,3,5-trimethoxybenzene acts as an inert internal standard. Its inclusion before the reaction begins ensures that any subsequent variations in UPLC injection volume do not skew the kinetic integration.

  • Solvent Addition: Add 4 mL of degassed 1,4-Dioxane and 1 mL of degassed H₂O. Seal the tube, remove it from the glovebox, and equilibrate to exactly 60°C in a thermostatic oil bath.

  • Reaction Initiation: Inject a pre-dissolved solution of Pd(dppf)Cl₂ (0.005 mmol, 1 mol%) in 0.5 mL dioxane to initiate the reaction ( t=0 ).

  • Aliquot Sampling & Quenching (Causality: Freezes the kinetic state): At precise intervals (e.g., 2, 5, 10, 20, 40, 60 mins), extract a 50 µL aliquot using a micro-syringe. Immediately discharge the aliquot into a vial containing 1.0 mL of cold (-20°C) acetonitrile.

    • Expert Insight: The cold acetonitrile serves a dual purpose: it instantly precipitates the inorganic base and the palladium catalyst, effectively "freezing" the reaction at that exact timestamp. This prevents the reaction from continuing while the vial sits in the autosampler queue.

  • Filtration and UPLC Analysis: Filter the quenched sample through a 0.22 µm PTFE syringe filter. Analyze via UPLC-UV (254 nm) to plot the conversion curve against the internal standard.

Conclusion & Application Notes

While Methyl 4-bromo-1H-imidazole-5-carboxylate remains a cost-effective choice for routine, unhindered couplings, Methyl 4-iodo-1H-imidazole-5-carboxylate is the superior building block for complex drug development pipelines. Its exceptionally fast oxidative addition kinetics allow for the use of milder reaction conditions, lower catalyst loadings, and shorter reaction times—critical factors when working with thermally sensitive complex APIs or conducting rapid high-throughput library synthesis.

References

  • Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study - Organometallics (ACS Publications). 3

  • Methyl 4-iodo-1H-imidazole-5-carboxylate (CAS: 1379328-34-3) - BLD Pharm. 1

  • Methyl 5-bromo-1H-imidazole-4-carboxylate (CID 59451535 / CAS: 1093261-46-1) - PubChem. 2

Sources

Validation

Mastering Regioselectivity in the Synthesis of Functionalized Imidazoles: A Comparative Guide to Methyl 4-iodo-1H-imidazole-5-carboxylate Substitutions

Abstract The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. However, the synthesis of specifically substituted imidazoles presents a significant challenge, pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. However, the synthesis of specifically substituted imidazoles presents a significant challenge, particularly in controlling the regioselectivity of N-alkylation and other substitutions. This guide provides an in-depth analysis of the factors governing the regioselective substitution of Methyl 4-iodo-1H-imidazole-5-carboxylate, a versatile building block in drug discovery. By examining the interplay of electronic effects, steric hindrance, and reaction conditions, this document serves as a practical resource for researchers, scientists, and drug development professionals to predictably synthesize desired imidazole regioisomers. We present a comparative analysis of various synthetic protocols, supported by experimental data, to empower chemists with the knowledge to navigate the complexities of imidazole functionalization.

Introduction: The Significance of Regiocontrol in Imidazole Chemistry

The imidazole ring is a privileged structure in drug design due to its ability to engage in various biological interactions. The precise placement of substituents on the imidazole core is critical for modulating a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which in turn dictates its pharmacokinetic profile and biological activity.[1] However, the unsymmetrical nature of many substituted imidazoles, including Methyl 4-iodo-1H-imidazole-5-carboxylate, presents a common synthetic hurdle: the formation of a mixture of N1 and N3 regioisomers during substitution reactions.[2] This lack of selectivity not only reduces the yield of the desired product but also necessitates challenging purification steps, impacting the overall efficiency of a synthetic campaign.[2]

This guide focuses on Methyl 4-iodo-1H-imidazole-5-carboxylate, a valuable intermediate where the iodine atom at the C4 position and the carboxylate group at C5 offer multiple avenues for further functionalization. Understanding and controlling the regioselectivity of N-substitution on this scaffold is paramount for its effective utilization in the synthesis of complex and potentially therapeutic molecules.

The Decisive Factors: Unraveling the Drivers of Regioselectivity

The regiochemical outcome of substitution reactions on the imidazole ring is a delicate balance of several interconnected factors. A thorough understanding of these principles is essential for designing effective and selective synthetic strategies.

Electronic Effects: The Guiding Hand of Electron Density

The electronic landscape of the imidazole ring plays a pivotal role in directing incoming electrophiles. In the case of Methyl 4-iodo-1H-imidazole-5-carboxylate, both the iodine atom at C4 and the methyl carboxylate group at C5 are electron-withdrawing groups. These groups decrease the electron density of the adjacent nitrogen atoms, thereby influencing their nucleophilicity.[3][4]

  • Inductive Effects: The electron-withdrawing nature of the iodine and carboxylate substituents deactivates the adjacent N3 nitrogen towards electrophilic attack.[4] This deactivation makes the more remote N1 nitrogen atom the more nucleophilic and, consequently, the preferred site for alkylation.[3] The inductive effect of substituents is a major determinant in directing C-H functionalization as well.[3]

Steric Hindrance: The Gatekeeper of Reactivity

Steric hindrance, arising from the spatial arrangement of atoms, significantly impacts the accessibility of the two nitrogen atoms to incoming reagents.[3]

  • Substituent and Electrophile Size: The size of both the existing substituents on the imidazole ring and the incoming electrophile can dramatically influence the site of substitution.[4] Larger, bulkier groups will preferentially react at the less sterically hindered nitrogen atom.[2][4] Therefore, employing a bulky alkylating agent can enhance the selectivity for the less hindered N1 position.[2]

Reaction Conditions: The Conductor of the Orchestration

The choice of solvent, base, and temperature can profoundly alter the regioselectivity of imidazole substitutions.[3]

  • Base and Solvent System: The selection of the base and solvent can influence the isomeric ratio of N-alkylation products.[2] Strong bases like sodium hydride (NaH) in an anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to deprotonate the imidazole, forming the imidazolate anion.[1][2][5] This anion then acts as the nucleophile. Weaker bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), are often sufficient, especially with reactive alkylating agents, and can be easier to handle.[2] The choice of solvent can also play a role, with some studies noting solvent-dependent regioselectivity.[5]

  • Temperature: Reaction temperature can also affect the outcome, with lower temperatures sometimes favoring the formation of one regioisomer over the other.

Comparative Analysis of N-Alkylation Protocols

To illustrate the practical application of these principles, we present a comparative analysis of different N-alkylation protocols for iodo-substituted imidazoles. The following table summarizes the key parameters and observed regioselectivity from various studies.

Imidazole Substrate Alkylating Agent Base Solvent Temperature N1:N3 Ratio Reference
4-iodo-1H-imidazoleGeneric Alkyl HalideNaHDMF0 °C to RTPredominantly N1[1]
4-iodo-1H-imidazoleGeneric Alkyl HalideK₂CO₃AcetonitrileRTPredominantly N1[1]
4-nitro-1H-imidazoleVariousK₂CO₃Acetonitrile60 °CFavors N1[6]
4(5)-substituted imidazolesGeneric Alkylating AgentNaOHAqueous-Dependent on Sterics[4]
4(5)-substituted imidazolesGeneric Alkylating Agent-Ethanolic-Complex, Tautomer Control[4]

Key Insights from the Data:

  • For 4-iodo-1H-imidazole, both strong (NaH) and weaker (K₂CO₃) bases can be employed to achieve a preference for the N1-alkylated product, highlighting the dominant electronic influence of the iodine substituent.[1]

  • The study on 4-nitro-1H-imidazole further supports the principle that an electron-withdrawing group at the C4 position directs alkylation to the N1 position.[6]

  • The choice of "neutral" (ethanolic) versus basic (aqueous sodium hydroxide) conditions can significantly alter the product ratios, with tautomeric equilibrium playing a more dominant role in neutral media.[4]

Experimental Protocols for Regioselective N-Alkylation

The following protocols provide detailed, step-by-step methodologies for achieving regioselective N-alkylation of Methyl 4-iodo-1H-imidazole-5-carboxylate, targeting the preferential formation of the N1-substituted isomer.

Protocol 1: N1-Alkylation using Sodium Hydride (Strong Base)

This protocol is suitable for achieving rapid and complete deprotonation, driving the reaction towards the thermodynamically favored N1 product.

Materials:

  • Methyl 4-iodo-1H-imidazole-5-carboxylate

  • Anhydrous Dimethylformamide (DMF)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Alkylating agent (e.g., alkyl halide)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 4-iodo-1H-imidazole-5-carboxylate (1.0 equivalent).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: NaH is highly reactive and flammable. Handle with extreme care.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Slowly add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N1-Alkylation using Potassium Carbonate (Milder Base)

This protocol offers a milder and often more practical alternative for larger-scale syntheses.

Materials:

  • Methyl 4-iodo-1H-imidazole-5-carboxylate

  • Anhydrous Acetonitrile

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Alkylating agent (e.g., alkyl halide)

Procedure:

  • To a round-bottom flask, add Methyl 4-iodo-1H-imidazole-5-carboxylate (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous acetonitrile to the flask.

  • Add the alkylating agent (1.2 equivalents) to the stirred suspension at room temperature.

  • Heat the reaction mixture if necessary and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, filter off the potassium carbonate and wash the solid with acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Rationale and Workflow Visualization

The regioselectivity of the N-alkylation of Methyl 4-iodo-1H-imidazole-5-carboxylate is primarily dictated by the electronic deactivation of the N3 position by the adjacent electron-withdrawing iodo and carboxylate groups. This renders the N1 position more nucleophilic and thus more reactive towards electrophiles.

N_Alkylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Imidazole Methyl 4-iodo-1H-imidazole-5-carboxylate Imidazolate Imidazolate Anion Imidazole->Imidazolate Deprotonation Base Base (e.g., NaH, K₂CO₃) Base->Imidazolate N1_Product N1-Alkylated Product (Major) Imidazolate->N1_Product Attack at N1 (Favored) N3_Product N3-Alkylated Product (Minor) Imidazolate->N3_Product Attack at N3 (Disfavored) AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->N1_Product AlkylatingAgent->N3_Product

Caption: Mechanism of N-alkylation of Methyl 4-iodo-1H-imidazole-5-carboxylate.

Experimental_Workflow Start Start: Imidazole Substrate ReactionSetup Reaction Setup: - Add Imidazole and Base - Add Solvent Start->ReactionSetup Deprotonation Deprotonation (if using strong base) ReactionSetup->Deprotonation Alkylation Addition of Alkylating Agent ReactionSetup->Alkylation (if using mild base) Deprotonation->Alkylation Monitoring Reaction Monitoring (TLC/LC-MS) Alkylation->Monitoring Workup Work-up: - Quench Reaction - Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product Isolated Regioisomeric Products Purification->Product

Caption: General experimental workflow for N-alkylation of imidazoles.

Characterization and Validation of Regioisomers

Unequivocal determination of the N1 and N3 regioisomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • ¹H NMR Spectroscopy: The chemical shifts of the imidazole ring protons, as well as the protons on the newly introduced alkyl group, will differ between the two regioisomers. The proximity of the C4-iodo and C5-carboxylate groups will have distinct anisotropic effects on the N1- and N3-substituents, leading to different chemical shifts.[7][8]

  • ¹³C NMR Spectroscopy: The chemical shifts of the imidazole ring carbons will also be indicative of the substitution pattern.[9]

  • 2D NMR Techniques: Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy can provide definitive evidence for the connectivity and spatial proximity of atoms, confirming the regiochemistry.

Conclusion and Future Outlook

The regioselective substitution of Methyl 4-iodo-1H-imidazole-5-carboxylate is a controllable process when the fundamental principles of electronic effects, steric hindrance, and reaction conditions are judiciously applied. By leveraging the electron-withdrawing nature of the iodo and carboxylate substituents, chemists can preferentially direct alkylation to the N1 position. The choice of base and solvent provides further handles to fine-tune the selectivity.

The protocols and comparative data presented in this guide offer a solid foundation for researchers to confidently approach the synthesis of functionalized imidazoles. As the demand for novel and complex molecular architectures in drug discovery continues to grow, a mastery of regioselective synthesis will remain an indispensable skill for the modern medicinal chemist.

References

  • Benchchem. (2025). Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions.
  • Benchchem. (2026).
  • University of Otago. (n.d.).
  • Benchchem. (2025).
  • Beilstein Journals. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • ACS Publications. (2003, April 25). Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. The Journal of Organic Chemistry.
  • Benchchem. (2025). Spectroscopic Characterization of the Imidazo[4,5-d]imidazole Core: An In-depth Technical Guide.
  • PubMed. (1976, March 25). Proton NMR study of coordinated imidazoles in low-spin ferric heme complexes. Assignment of single proton histidine resonance in hemoproteins.
  • Der Pharma Chemica. (2022, May 4). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as.

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